molecular formula C9H11ClN4O2 B1466111 1-(5-Chloro-3-nitropyridin-2-yl)piperazine CAS No. 869937-82-6

1-(5-Chloro-3-nitropyridin-2-yl)piperazine

Cat. No.: B1466111
CAS No.: 869937-82-6
M. Wt: 242.66 g/mol
InChI Key: IUMIFSPGRIWQRC-UHFFFAOYSA-N
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Description

1-(5-Chloro-3-nitropyridin-2-yl)piperazine (CAS 1368438-85-0) is a nitropyridine and piperazine hybrid compound that serves as a valuable synthetic intermediate and core scaffold in medicinal chemistry research. This chemical is of significant interest for developing novel therapeutic agents, particularly as a potent inhibitor of the urease enzyme . Urease plays a critical role in the virulence of pathogens like Helicobacter pylori , and its inhibition is a key strategy for tackling gastric disorders such as ulcers and cancer . Researchers have identified closely related pyridylpiperazine derivatives as highly effective urease inhibitors, with IC50 values in the low micromolar range (e.g., 2.0 ± 0.73 µM), significantly outperforming the standard inhibitor thiourea (IC50 23.2 ± 11.0 µM) . In silico studies support that these inhibitors bind favorably into the active site of urease, and some derivatives also demonstrate good biocompatibility with human blood cells and high predicted gastrointestinal permeability . Beyond urease inhibition, the structural motifs of nitropyridine and piperazine are privileged scaffolds in drug discovery, frequently found in molecules investigated for a range of biological activities . The molecular formula for this compound is C9H11ClN4O2, and it has a molecular weight of 242.66 g/mol . This product is provided for Research Use Only (RUO) and is intended for laboratory research purposes. It is not intended for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

1-(5-chloro-3-nitropyridin-2-yl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN4O2/c10-7-5-8(14(15)16)9(12-6-7)13-3-1-11-2-4-13/h5-6,11H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUMIFSPGRIWQRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=C(C=C(C=N2)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

1-(5-Chloro-3-nitropyridin-2-yl)piperazine mechanism of action

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Hypothesized Mechanism of Action of 1-(5-Chloro-3-nitropyridin-2-yl)piperazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(5-Chloro-3-nitropyridin-2-yl)piperazine is a synthetic compound featuring a piperazine ring linked to a substituted nitropyridine. While the specific mechanism of action for this particular molecule is not extensively documented in publicly available literature, its structural motifs—the piperazine and nitropyridine moieties—are well-characterized pharmacophores found in numerous biologically active agents. This technical guide synthesizes information from related compounds to propose and explore hypothesized mechanisms of action for 1-(5-Chloro-3-nitropyridin-2-yl)piperazine. We will delve into potential interactions with neurotransmitter systems and protein kinases, providing a framework for future research and drug development. This document will also present detailed experimental protocols for investigating these proposed mechanisms.

Introduction: Unpacking the Structural Components

The therapeutic potential of a small molecule is intrinsically linked to its chemical structure. 1-(5-Chloro-3-nitropyridin-2-yl)piperazine is comprised of two key heterocyclic systems: a piperazine ring and a 5-chloro-3-nitropyridine ring. Understanding the established biological activities of each component provides a logical foundation for hypothesizing the mechanism of action of the entire molecule.

  • The Piperazine Moiety: A Privileged Scaffold in Medicinal Chemistry

    The piperazine ring is a six-membered heterocycle with two opposing nitrogen atoms. This structure is a common feature in a vast array of approved drugs, valued for its ability to improve physicochemical properties such as aqueous solubility and oral bioavailability.[1] The two nitrogen atoms of the piperazine ring can be substituted, allowing for the fine-tuning of its biological activity.[1][2] Piperazine derivatives have demonstrated a wide range of pharmacological effects, including:

    • Anthelmintic Activity: Piperazine and its salts are known to paralyze parasites by acting as agonists at GABA receptors, leading to an influx of chloride ions, hyperpolarization of neuronal membranes, and subsequent flaccid paralysis of the parasite.[2][3][4][5][6]

    • Central Nervous System (CNS) Activity: Many piperazine-containing drugs exhibit activity on the CNS, often by interacting with monoamine neurotransmitter systems.[7] This includes antagonism or agonism at dopamine and serotonin receptors. For instance, the atypical antipsychotic aripiprazole utilizes a piperazine moiety to modulate dopamine and serotonin receptor binding.[2]

  • The Nitropyridine Moiety: A Versatile Synthetic Intermediate and Bioactive Component

    The pyridine ring is another privileged structure in drug discovery.[8][9] The introduction of a nitro group, as seen in nitropyridines, significantly influences the electronic properties of the ring, making it more electron-deficient. This has two important consequences:

    • Enhanced Reactivity: The electron-withdrawing nature of the nitro group activates the pyridine ring for nucleophilic aromatic substitution, making nitropyridines valuable precursors in the synthesis of more complex molecules.[9][10][11]

    • Biological Activity: Nitropyridine derivatives themselves have shown a range of biological activities, including antimicrobial and anticancer effects.[12][13] The nitro group can act as a key pharmacophore, participating in interactions with biological targets.[13] Furthermore, nitropyridine derivatives have been utilized in the synthesis of potent kinase inhibitors.[8][14][15]

Hypothesized Mechanisms of Action

Based on the activities of its constituent parts, we can propose several plausible mechanisms of action for 1-(5-Chloro-3-nitropyridin-2-yl)piperazine. These hypotheses provide a roadmap for experimental investigation.

Modulation of Neurotransmitter Systems

The presence of the piperazine ring strongly suggests that 1-(5-Chloro-3-nitropyridin-2-yl)piperazine may interact with neurotransmitter receptors.

  • Serotonin (5-HT) Receptor Interaction: A structurally similar compound, 1-(3-nitropyridin-2-yl) piperazine, has been investigated as a potential radioligand for the 5-HT7 receptor, which is implicated in various physiological and pathological processes, including glioblastoma. It is therefore plausible that 1-(5-Chloro-3-nitropyridin-2-yl)piperazine could also bind to serotonin receptors, potentially acting as an agonist or antagonist.

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron 5-HT_storage 5-HT 5-HT_release 5-HT Release 5-HT_storage->5-HT_release 5-HT7_Receptor 5-HT7 Receptor 5-HT_release->5-HT7_Receptor Binds to Signaling_Cascade Downstream Signaling Cascade 5-HT7_Receptor->Signaling_Cascade Compound 1-(5-Chloro-3-nitropyridin-2-yl)piperazine Compound->5-HT7_Receptor Potential Modulator G ATP ATP Kinase Kinase ATP->Kinase Substrate Substrate Substrate->Kinase Phosphorylated_Substrate Phosphorylated_Substrate Kinase->Phosphorylated_Substrate ADP ADP Kinase->ADP Compound 1-(5-Chloro-3-nitropyridin-2-yl)piperazine Compound->Kinase Inhibition

Figure 2: Hypothesized mechanism of protein kinase inhibition.

Experimental Protocols for Mechanism of Action Studies

To test the aforementioned hypotheses, a series of in vitro experiments can be conducted. The following protocols provide a starting point for researchers.

Serotonin Receptor Binding Assay

This protocol is designed to determine if 1-(5-Chloro-3-nitropyridin-2-yl)piperazine binds to the 5-HT7 receptor.

Materials:

  • HEK293 cells stably expressing the human 5-HT7 receptor

  • Radioligand (e.g., [³H]5-CT)

  • 1-(5-Chloro-3-nitropyridin-2-yl)piperazine

  • Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.5 mM EDTA, pH 7.4)

  • Non-specific binding control (e.g., 10 µM 5-HT)

  • Scintillation counter and vials

Procedure:

  • Prepare cell membranes from HEK293-h5-HT7 cells.

  • In a 96-well plate, add binding buffer, the radioligand at a concentration near its Kd, and varying concentrations of 1-(5-Chloro-3-nitropyridin-2-yl)piperazine.

  • For non-specific binding, add the non-specific binding control instead of the test compound.

  • Add the cell membranes to each well to initiate the binding reaction.

  • Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Terminate the reaction by rapid filtration through a glass fiber filter, followed by washing with ice-cold binding buffer.

  • Measure the radioactivity on the filters using a scintillation counter.

  • Calculate the specific binding and determine the Ki of 1-(5-Chloro-3-nitropyridin-2-yl)piperazine.

Parameter Description Example Value
IC₅₀ Concentration of the compound that inhibits 50% of specific radioligand binding.To be determined
Kᵢ Inhibitory constant, reflecting the binding affinity of the compound for the receptor.To be determined
Kinase Inhibition Assay

This protocol will assess the ability of 1-(5-Chloro-3-nitropyridin-2-yl)piperazine to inhibit the activity of a specific protein kinase.

Materials:

  • Recombinant protein kinase

  • Kinase substrate (e.g., a peptide or protein)

  • ATP

  • 1-(5-Chloro-3-nitropyridin-2-yl)piperazine

  • Kinase reaction buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • Luminometer

Procedure:

  • In a 96-well plate, add the kinase reaction buffer, the protein kinase, and varying concentrations of 1-(5-Chloro-3-nitropyridin-2-yl)piperazine.

  • Add the kinase substrate to each well.

  • Initiate the kinase reaction by adding ATP.

  • Incubate at the optimal temperature for the kinase (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Stop the reaction and detect the amount of ADP produced using the detection reagent and a luminometer.

  • Calculate the percentage of kinase inhibition for each concentration of the test compound and determine the IC₅₀ value.

Parameter Description Example Value
IC₅₀ Concentration of the compound that inhibits 50% of the kinase activity.To be determined

Conclusion and Future Directions

1-(5-Chloro-3-nitropyridin-2-yl)piperazine is a compound with potential for biological activity based on its constituent piperazine and nitropyridine moieties. The hypothesized mechanisms of action, including modulation of neurotransmitter receptors and inhibition of protein kinases, provide a solid foundation for further investigation. The experimental protocols outlined in this guide offer a practical approach to elucidating the precise mechanism of action of this and related compounds. Future research should also consider in vivo studies to determine the therapeutic potential of 1-(5-Chloro-3-nitropyridin-2-yl)piperazine in relevant disease models.

References

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Sources

Unveiling the Biological Potential of 1-(5-Chloro-3-nitropyridin-2-yl)piperazine: A Technical Guide for Preclinical Research

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Promise of the Piperazine Scaffold

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of a multitude of clinically approved drugs with a wide array of therapeutic applications.[1][2] Its unique physicochemical properties, including its ability to engage in hydrogen bonding and its conformational flexibility, allow for the fine-tuning of pharmacokinetic and pharmacodynamic profiles.[2] The introduction of a nitropyridine moiety to the piperazine core, as seen in 1-(5-Chloro-3-nitropyridin-2-yl)piperazine, presents a compelling chemical entity for biological investigation. This guide provides a comprehensive technical overview of the potential biological activities of this compound and detailed protocols for its preclinical evaluation.

While direct and extensive biological data for 1-(5-Chloro-3-nitropyridin-2-yl)piperazine is not widely available in the public domain, the known activities of structurally related compounds provide a strong rationale for its investigation across several therapeutic areas. Arylpiperazines are well-known for their interactions with central nervous system (CNS) receptors, particularly serotonin and dopamine receptors.[3][4][5] Furthermore, the presence of the chloro and nitro functional groups on the pyridine ring suggests potential for exploration in oncology and infectious diseases.

This document serves as a detailed roadmap for researchers, outlining the synthesis, physicochemical properties, and, most importantly, a series of robust experimental protocols to elucidate the biological activity of 1-(5-Chloro-3-nitropyridin-2-yl)piperazine.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to designing and interpreting biological assays.

PropertyValueSource
Molecular Formula C9H12ClN3[6]
Molecular Weight 197.66 g/mol [6]
IUPAC Name 1-(5-chloro-2-pyridinyl)piperazine[6]
CAS Number 87394-65-8[6]

A summary of the key chemical and physical properties of 1-(5-Chloro-3-nitropyridin-2-yl)piperazine.

Synthesis of 1-(5-Chloro-3-nitropyridin-2-yl)piperazine

The synthesis of 1-(5-Chloro-3-nitropyridin-2-yl)piperazine can be achieved through a nucleophilic aromatic substitution reaction. A generalized synthetic scheme is presented below.

Synthesis_of_1-(5-Chloro-3-nitropyridin-2-yl)piperazine reagent1 2,5-Dichloro-3-nitropyridine reaction + reagent1->reaction reagent2 Piperazine reagent2->reaction product 1-(5-Chloro-3-nitropyridin-2-yl)piperazine reaction->product Nucleophilic Aromatic Substitution

Caption: General synthetic route for 1-(5-Chloro-3-nitropyridin-2-yl)piperazine.

Potential Biological Activities and Rationale for Investigation

Based on the structural features of 1-(5-Chloro-3-nitropyridin-2-yl)piperazine and the known biological activities of related compounds, several key areas of investigation are proposed.

Central Nervous System (CNS) Activity

Arylpiperazine derivatives are renowned for their modulatory effects on various neurotransmitter receptors.[5][7] The structural similarity of the core scaffold to known serotonergic and dopaminergic ligands suggests that 1-(5-Chloro-3-nitropyridin-2-yl)piperazine may exhibit activity at these receptors.[3][4] Investigation into its binding affinity and functional activity at serotonin (5-HT) and dopamine (D) receptor subtypes is therefore a primary avenue of research.

Anticancer Activity

The nitropyridine moiety is present in a number of compounds with demonstrated anticancer properties. The electron-withdrawing nature of the nitro group can render the molecule susceptible to bioreductive activation in the hypoxic microenvironment of solid tumors, leading to the formation of cytotoxic reactive species. Furthermore, various piperazine derivatives have been investigated as anticancer agents.[8]

Antimicrobial Activity

The combination of a halogenated pyridine and a piperazine ring is a feature found in several antimicrobial agents. These structural motifs can contribute to interactions with essential microbial enzymes or disrupt cell membrane integrity. Therefore, screening 1-(5-Chloro-3-nitropyridin-2-yl)piperazine against a panel of pathogenic bacteria and fungi is a worthwhile endeavor.

Experimental Protocols

The following section provides detailed, step-by-step methodologies for the preclinical evaluation of 1-(5-Chloro-3-nitropyridin-2-yl)piperazine.

In Vitro Cell Viability Assay (MTT Assay)

This protocol is designed to assess the cytotoxic or cytostatic effects of the compound on cancerous and non-cancerous cell lines.

MTT_Assay_Workflow A Seed cells in a 96-well plate B Incubate for 24 hours A->B C Treat cells with varying concentrations of 1-(5-Chloro-3-nitropyridin-2-yl)piperazine B->C D Incubate for 24, 48, or 72 hours C->D E Add MTT reagent to each well D->E F Incubate for 2-4 hours E->F G Solubilize formazan crystals with DMSO F->G H Measure absorbance at 570 nm G->H I Data analysis and IC50 determination H->I Receptor_Binding_Assay_Workflow A Prepare cell membranes expressing the target receptor B Incubate membranes with a constant concentration of a specific radioligand (e.g., [3H]ketanserin for 5-HT2A) A->B C Add increasing concentrations of 1-(5-Chloro-3-nitropyridin-2-yl)piperazine B->C D Incubate to reach equilibrium C->D E Separate bound from free radioligand via filtration D->E F Quantify radioactivity of the filter-bound complex E->F G Data analysis and Ki determination F->G

Caption: Workflow for a radioligand displacement binding assay.

Methodology:

  • Membrane Preparation: Prepare cell membrane homogenates from a cell line stably expressing the human serotonin receptor of interest.

  • Binding Reaction: In a 96-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [³H]ketanserin for the 5-HT₂A receptor) and varying concentrations of 1-(5-Chloro-3-nitropyridin-2-yl)piperazine.

  • Incubation: Allow the binding reaction to reach equilibrium (typically 30-60 minutes at room temperature).

  • Filtration: Rapidly filter the incubation mixture through a glass fiber filter to separate the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioactivity.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Data Interpretation and Future Directions

The data generated from these assays will provide a foundational understanding of the biological activity of 1-(5-Chloro-3-nitropyridin-2-yl)piperazine. A potent and selective activity profile in any of these assays would warrant further investigation, including in vivo efficacy studies in relevant animal models and a more detailed exploration of its mechanism of action. Structure-activity relationship (SAR) studies, by synthesizing and testing analogs, could further optimize the compound's biological activity. [2][3]

Conclusion

While 1-(5-Chloro-3-nitropyridin-2-yl)piperazine is a relatively understudied compound, its structural features and the established biological activities of related piperazine and nitropyridine derivatives provide a strong impetus for its investigation. This technical guide offers a comprehensive framework for researchers to systematically explore the biological potential of this molecule across CNS, oncology, and infectious disease applications. The detailed experimental protocols provided herein will enable the generation of robust and reproducible data, paving the way for a deeper understanding of its therapeutic promise.

References

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Methodological & Application

Application Notes and Protocols for 1-(5-Chloro-3-nitropyridin-2-yl)piperazine as a Chemical Probe

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Potential of a Nitro-Activated Piperazine Scaffold

1-(5-Chloro-3-nitropyridin-2-yl)piperazine is a heterocyclic compound featuring a piperazine moiety, a common pharmacophore in drug discovery, linked to a chloro- and nitro-substituted pyridine ring.[1][2][3] The presence of the nitroaromatic group is of particular interest, as it can undergo bioreduction in low-oxygen environments (hypoxia), a hallmark of many solid tumors and ischemic tissues.[4][5][6] This unique chemical feature positions 1-(5-Chloro-3-nitropyridin-2-yl)piperazine as a versatile scaffold for the development of chemical probes to investigate biological processes associated with hypoxia and to identify novel drug targets.

This guide provides detailed application notes and protocols for the use of 1-(5-Chloro-3-nitropyridin-2-yl)piperazine-based probes in two key research areas:

  • Fluorescent Imaging of Cellular Hypoxia: Leveraging the bioreductive activation of the nitro group to create a "turn-on" fluorescent probe for visualizing hypoxic cells.

  • Target Identification via Affinity-Based Chemoproteomics: Employing a functionalized version of the molecule to capture and identify its protein binding partners within the cellular proteome.

These protocols are designed for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential and biological interactions of this and similar nitro-heterocyclic compounds.

Part 1: Application as a Hypoxia-Activated Fluorescent Probe

The nitro group in 1-(5-Chloro-3-nitropyridin-2-yl)piperazine can act as a fluorescence quencher. Upon entering a hypoxic cell, intracellular nitroreductases reduce the nitro group to an amino group.[5][7][8] This conversion can be designed to de-quench a tethered fluorophore, resulting in a "turn-on" fluorescent signal specifically in hypoxic regions.[4][9]

Probe Design and Synthesis Concept

To function as a fluorescent probe, 1-(5-Chloro-3-nitropyridin-2-yl)piperazine needs to be chemically modified to incorporate a fluorophore. A common strategy is to attach a fluorophore whose emission is quenched by the proximity of the nitro group through photoinduced electron transfer (PeT). The reduction of the nitro group to an amine under hypoxic conditions disrupts this quenching, leading to fluorescence restoration.

A proposed synthetic route involves the N-alkylation of the piperazine ring with a linker arm that terminates in a reactive group suitable for conjugation with a fluorophore (e.g., an amine-reactive succinimidyl ester or a thiol-reactive maleimide).

G cluster_synthesis Probe Synthesis Workflow start 1-(5-Chloro-3-nitropyridin-2-yl)piperazine linker Bifunctional Linker (e.g., with terminal alkyne) start->linker N-alkylation probe_alkyne Alkyne-modified Probe linker->probe_alkyne fluorophore Azide-Fluorophore probe_alkyne->fluorophore Click Chemistry (CuAAC) final_probe Fluorescent Hypoxia Probe fluorophore->final_probe

Caption: Synthetic workflow for creating a fluorescent hypoxia probe.

Protocol 1: In Vitro Validation of the Hypoxia Probe

This protocol details the validation of the synthesized probe's response to hypoxic conditions using a purified nitroreductase enzyme.

Materials:

  • Synthesized fluorescent hypoxia probe

  • Bacterial nitroreductase (e.g., from E. coli)

  • NADH or NADPH

  • Anaerobic buffer (e.g., phosphate buffer degassed with argon)

  • Normoxic buffer (aerated phosphate buffer)

  • Fluorescence spectrophotometer

Procedure:

  • Prepare a stock solution of the fluorescent probe in DMSO.

  • In a 96-well plate, prepare reaction mixtures containing the probe at a final concentration of 1-10 µM in both anaerobic and normoxic buffers.

  • To initiate the reaction, add NADH or NADPH (final concentration ~100 µM) and nitroreductase (final concentration ~1 µg/mL) to the wells.

  • Incubate the plate at 37°C.

  • Measure the fluorescence intensity at appropriate excitation and emission wavelengths for the chosen fluorophore at regular intervals (e.g., every 5 minutes for 1 hour).

  • Analysis: Compare the fluorescence signal in the anaerobic and normoxic conditions. A significant increase in fluorescence only in the anaerobic condition validates the probe's hypoxia-specific activation.

ConditionProbe Concentration (µM)NitroreductaseNADH/NADPHExpected Outcome
Hypoxic 5++Strong fluorescence signal
Normoxic 5++Minimal fluorescence signal
Negative Control 1 5-+Minimal fluorescence signal
Negative Control 2 5+-Minimal fluorescence signal
Protocol 2: Live-Cell Imaging of Hypoxia

This protocol describes the use of the validated probe to visualize hypoxic regions in cultured cancer cells.

Materials:

  • Cancer cell line (e.g., A549, HeLa) cultured on glass-bottom dishes

  • Complete cell culture medium

  • Hypoxia chamber or incubator (1% O₂)

  • Normoxic incubator (21% O₂)

  • Fluorescent hypoxia probe stock solution (in DMSO)

  • Hoechst 33342 or DAPI for nuclear staining (optional)

  • Confocal microscope

Procedure:

  • Seed cells on glass-bottom dishes and allow them to adhere overnight.

  • Induce hypoxia by placing one set of dishes in a hypoxia chamber for 4-24 hours. Keep a control set in a normoxic incubator.

  • Prepare a working solution of the fluorescent probe in pre-warmed cell culture medium (final concentration typically 1-10 µM).

  • Remove the culture medium from the cells and add the probe-containing medium.

  • Incubate the cells for 1-2 hours under their respective hypoxic or normoxic conditions.

  • (Optional) In the last 15 minutes of incubation, add a nuclear stain like Hoechst 33342.

  • Wash the cells twice with pre-warmed phosphate-buffered saline (PBS).

  • Add fresh PBS or imaging buffer to the dishes.

  • Image the cells immediately using a confocal microscope with the appropriate laser lines and emission filters for the probe and nuclear stain.

Expected Results: Cells incubated under hypoxic conditions should exhibit a strong fluorescent signal, while normoxic cells should show minimal fluorescence.

G cluster_imaging Live-Cell Hypoxia Imaging Workflow cell_culture Culture cells on glass-bottom dishes hypoxia Induce hypoxia (1% O2) cell_culture->hypoxia normoxia Normoxic control (21% O2) cell_culture->normoxia add_probe Add fluorescent probe hypoxia->add_probe normoxia->add_probe incubation Incubate add_probe->incubation wash Wash cells incubation->wash imaging Confocal Microscopy wash->imaging result_hypoxia Fluorescent Signal imaging->result_hypoxia result_normoxia No Signal imaging->result_normoxia

Caption: Workflow for live-cell imaging of hypoxia.

Part 2: Application in Target Identification via Affinity-Based Chemoproteomics

To identify the protein targets of 1-(5-Chloro-3-nitropyridin-2-yl)piperazine, a derivative of the compound can be synthesized to serve as a "bait" in a chemical pulldown experiment. This typically involves attaching an affinity tag, such as biotin, to the molecule via a linker.[10] The biotinylated probe can then be used to capture its binding partners from a cell lysate, which are subsequently identified by mass spectrometry.[11][12][13]

Probe Design and Synthesis Concept

A biotinylated probe can be synthesized by modifying the piperazine nitrogen that is not attached to the pyridyl ring. A linker arm is introduced to minimize steric hindrance between the biotin tag and the protein binding site.

Protocol 3: Affinity Pulldown of Target Proteins

This protocol outlines the procedure for using a biotinylated probe to isolate its binding partners from a cell lysate.

Materials:

  • Biotinylated 1-(5-Chloro-3-nitropyridin-2-yl)piperazine probe

  • Unmodified 1-(5-Chloro-3-nitropyridin-2-yl)piperazine (as a competitor)

  • Streptavidin-coated magnetic beads

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Cell line of interest

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., SDS-PAGE sample buffer)

Procedure:

  • Cell Lysis: Harvest cultured cells and lyse them in ice-cold lysis buffer. Centrifuge to pellet cell debris and collect the supernatant (cell lysate). Determine the protein concentration of the lysate.

  • Bead Preparation: Wash the streptavidin-coated magnetic beads with wash buffer according to the manufacturer's instructions.

  • Probe Immobilization: Incubate the washed beads with the biotinylated probe to allow for immobilization. Wash the beads to remove any unbound probe.

  • Affinity Pulldown:

    • Experimental Sample: Incubate the probe-immobilized beads with the cell lysate (e.g., 1-2 mg of total protein) for 2-4 hours at 4°C with gentle rotation.

    • Control Sample (Competition): Pre-incubate the cell lysate with an excess (e.g., 100-fold molar excess) of the unmodified compound for 1 hour before adding the probe-immobilized beads. This will help to identify specific binders.

  • Washing: After incubation, use a magnetic stand to separate the beads from the lysate. Wash the beads extensively with wash buffer (e.g., 3-5 times) to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads by resuspending them in SDS-PAGE sample buffer and heating at 95°C for 5-10 minutes.

G cluster_pulldown Affinity Pulldown Workflow cell_lysate Prepare Cell Lysate incubation Incubate Lysate with Probe-Beads cell_lysate->incubation competition Competition Control: Add excess free compound cell_lysate->competition probe_beads Immobilize Biotinylated Probe on Beads probe_beads->incubation wash_beads Wash Beads incubation->wash_beads competition->incubation elution Elute Bound Proteins wash_beads->elution sds_page SDS-PAGE elution->sds_page mass_spec Mass Spectrometry sds_page->mass_spec

Caption: Workflow for affinity pulldown and target identification.

Protocol 4: Protein Identification by Mass Spectrometry

This protocol provides a general workflow for identifying the eluted proteins using mass spectrometry.

Procedure:

  • SDS-PAGE: Separate the eluted proteins on a 1D SDS-PAGE gel.

  • Staining: Stain the gel with a mass spectrometry-compatible stain (e.g., Coomassie Brilliant Blue or a silver stain).

  • In-Gel Digestion: Excise the protein bands of interest (or the entire lane) from the gel. Destain the gel pieces, reduce and alkylate the proteins, and then digest them with trypsin overnight.[14][15]

  • Peptide Extraction and Cleanup: Extract the resulting peptides from the gel pieces and desalt them using a C18 ZipTip or similar device.

  • LC-MS/MS Analysis: Analyze the purified peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[13][16]

  • Data Analysis: Use a database search algorithm (e.g., Mascot, Sequest) to identify the proteins from the tandem mass spectra.

  • Hit Identification: Compare the list of proteins identified in the experimental sample with the competition control. Proteins that are significantly less abundant or absent in the competition control are considered specific binding partners of the chemical probe.

Protein IDExperimental Sample (Spectral Counts)Competition Control (Spectral Counts)Specificity
Protein X502High
Protein Y4540Low (Non-specific)
Protein Z625High

Conclusion and Future Directions

The protocols outlined in this guide provide a framework for utilizing 1-(5-Chloro-3-nitropyridin-2-yl)piperazine as a versatile chemical probe. The bioreductive properties of its nitro group make it a promising candidate for developing hypoxia-activated imaging agents. Furthermore, its potential to interact with specific protein targets can be exploited through affinity-based chemoproteomics to uncover novel biological pathways and potential therapeutic targets. Further optimization of probe design, linker chemistry, and experimental conditions will be crucial for maximizing the utility of this promising chemical scaffold in both basic research and drug discovery.

References

  • Chemical Design and Synthesis of Functionalized Probes for Imaging and Treating Tumor Hypoxia. ACS Publications. [Link]

  • Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. SciELO. [Link]

  • Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics. MDPI. [Link]

  • Chemoproteomics, A Broad Avenue to Target Deconvolution. PMC - NIH. [Link]

  • MAR Hypoxia detecting probe. Goryo Chemical, Inc. [Link]

  • Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia. PMC. [Link]

  • Oxygen Sensing, Hypoxia Tracing and in Vivo Imaging with Functional Metalloprobes for the Early Detection of Non-communicable Diseases. Frontiers. [Link]

  • Chemical proteomics approaches for identifying the cellular targets of natural products. Royal Society of Chemistry. [Link]

  • Molecular Imaging of Hypoxia: Strategies for Probe Design and Application. PMC - NIH. [Link]

  • Single- and Two-Electron Reduction of Nitroaromatic Compounds by Flavoenzymes: Mechanisms and Implications for Cytotoxicity. PubMed. [Link]

  • Off-target identification by chemical proteomics for the understanding of drug side effects. Taylor & Francis Online. [Link]

  • Protein-protein interactions identified by pull-down experiments and mass spectrometry. PubMed. [Link]

  • Hypoxia-activated fluorescent probes as markers of oxygen levels in plant cells and tissues. bioRxiv. [Link]

  • Protocol for affinity purification-mass spectrometry interactome profiling in larvae of Drosophila melanogaster. STAR Protocols. [Link]

  • Multiplexed protein profiling by sequential affinity capture. PMC - NIH. [Link]

  • How can I analyze by mass spectrometry an intact protein isolated by a pull-down assay?. ResearchGate. [Link]

  • Scheme 4 Bioreductive activation mechanisms of (a) the nitroaromatics... ResearchGate. [Link]

  • Fusion Protein Interaction Analysis Service | Pull-Down and MS. Mtoz Biolabs. [Link]

  • Bioreduction of the nitro group by nitroreductases (NTR) or others... ResearchGate. [Link]

  • Protocol for establishing a protein-protein interaction network using tandem affinity purification followed by mass spectrometry in mammalian cells. STAR Protocols. [Link]

  • Chemical pulldown combined with mass spectrometry to identify the molecular targets of antimalarials in cell-free lysates. PMC. [Link]

  • IP Pull Downs. Proteome Sciences. [Link]

  • Protocol for mapping differential protein-protein interaction networks using affinity purification-mass spectrometry. eScholarship.org. [Link]

  • 1-(5-Chloropyridin-2-yl)piperazine. PubChem. [Link]

  • Global Protein-Ligand Binding Affinity Profiling via Photocatalytic Labeling. PMC. [Link]

  • Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine. Chemistry Stack Exchange. [Link]

  • 1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperazine. PubChem. [Link]

  • Synthesis of piperazines. Organic Chemistry Portal. [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Wiley Online Library. [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI. [Link]

  • Method for synthesizing piperazine pharmaceutical intermediate.

Sources

Application Note: Quantitative Bioanalysis of 1-(5-Chloro-3-nitropyridin-2-yl)piperazine in Biological Matrices via LC-MS/MS

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This protocol details a robust, validated analytical method for the quantification of 1-(5-Chloro-3-nitropyridin-2-yl)piperazine (CNPP) in biological samples (plasma and tissue homogenates).[1] CNPP is a critical pharmacophore and synthetic intermediate often encountered in the development of piperazine-based kinase inhibitors and psychotropic agents.

Given the molecule's basic piperazine moiety and electron-withdrawing nitro/chloro-pyridine core, this method utilizes Liquid-Liquid Extraction (LLE) to minimize matrix effects (phospholipids) and Reverse-Phase Liquid Chromatography (RPLC) coupled with Tandem Mass Spectrometry (MS/MS) in positive electrospray ionization (ESI+) mode. This guide is structured to meet FDA and EMA Bioanalytical Method Validation (BMV) guidelines.

Analyte Profile & Mechanistic Logic

Understanding the physicochemical properties of CNPP is prerequisite to method development.

PropertyValue / DescriptionImpact on Methodology
Formula C

H

ClN

O

Determines Isotopic Pattern (Cl

/Cl

ratio ~3:1).
Exact Mass 242.06 Da (Monoisotopic)Precursor Ion [M+H]

= 243.1
pKa (Calc) ~8.5 (Piperazine NH)Requires high pH extraction (>pH 10) to render the molecule neutral for organic solvent uptake.
LogP ~1.5 – 2.0Moderately lipophilic; suitable for C18 retention.
Solubility Soluble in DMSO, MeOH; Low in Water (neutral pH)Stock solutions must be prepared in DMSO or MeOH.
Mechanistic Strategy
  • Extraction (LLE vs. PPT): While Protein Precipitation (PPT) is faster, the nitro-pyridine core is prone to ion suppression from plasma phospholipids. We employ LLE with Ethyl Acetate/Hexane at alkaline pH. This targets the uncharged piperazine, leaving behind zwitterionic phospholipids and acidic interferences.

  • Chromatography: A C18 column with a high carbon load is selected to retain the polarizable aromatic system. Acidic mobile phase (Formic Acid) ensures the piperazine nitrogen is protonated (

    
    ) for maximal ESI sensitivity.
    
  • Detection: MRM mode monitoring the transition from the protonated parent to the piperazine ring fragment (m/z 85) or loss of the nitro group.

Experimental Workflow (Visualized)

BioanalysisWorkflow Sample Biological Sample (Plasma/Tissue) IS_Add Add Internal Standard (d8-Piperazine analog) Sample->IS_Add Buffer Alkaline Buffer Addition (0.1M Na2CO3, pH 10) IS_Add->Buffer Deprotonate Analyte Extract Liquid-Liquid Extraction (Ethyl Acetate:Hexane 80:20) Buffer->Extract Partition to Organic PhaseSep Phase Separation (Centrifuge 4000g, 10 min) Extract->PhaseSep Dry Evaporation (N2 stream @ 40°C) PhaseSep->Dry Supernatant Recon Reconstitution (Mobile Phase A:B 80:20) Dry->Recon LCMS LC-MS/MS Analysis (C18, ESI+, MRM) Recon->LCMS

Figure 1: Optimized Liquid-Liquid Extraction (LLE) workflow for CNPP quantification.

Detailed Protocol

Reagents & Materials[2][3][4][5][6]
  • Reference Standard: 1-(5-Chloro-3-nitropyridin-2-yl)piperazine (Purity >98%).[2]

  • Internal Standard (IS): 1-(2-Pyridyl)piperazine-d8 or a structural analog like 1-(3-Chlorophenyl)piperazine (mCPP).

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water, Formic Acid (FA), Ethyl Acetate, Hexane.

  • Buffer: 0.1 M Sodium Carbonate (

    
    ), pH adjusted to 10.0.
    
Stock & Working Solutions
  • Master Stock (1.0 mg/mL): Dissolve 10 mg CNPP in 10 mL DMSO. Sonicate for 5 mins. Store at -20°C.

  • Working Standard (WS): Serially dilute Master Stock in 50:50 MeOH:Water to generate calibration points (e.g., 1, 5, 20, 100, 500, 1000 ng/mL).

  • QC Samples: Prepare Low (3 ng/mL), Mid (400 ng/mL), and High (800 ng/mL) QCs in blank biological matrix.

Sample Preparation (LLE Method)
  • Aliquot: Transfer 50 µL of plasma/tissue homogenate into a 1.5 mL Eppendorf tube.

  • IS Spike: Add 10 µL of Internal Standard working solution. Vortex gently.

  • Alkalinization: Add 100 µL of 0.1 M

    
     (pH 10). Vortex 10s. Crucial Step: This ensures the piperazine amine is uncharged (free base).
    
  • Extraction: Add 600 µL of Extraction Solvent (Ethyl Acetate:Hexane, 80:20 v/v).

  • Agitation: Shake/Vortex vigorously for 10 minutes.

  • Separation: Centrifuge at 4,000 x g for 10 minutes at 4°C.

  • Transfer: Transfer 500 µL of the upper organic layer to a clean 96-well plate or glass tube.

  • Dry Down: Evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute residue in 100 µL of Mobile Phase (0.1% Formic Acid in Water / ACN, 80:20). Vortex and centrifuge.

LC-MS/MS Conditions

Chromatography (LC)

  • System: UHPLC (e.g., Agilent 1290, Waters Acquity).

  • Column: Waters XSelect CSH C18 (2.1 x 50 mm, 1.7 µm) or Phenomenex Kinetex C18.

    • Why CSH? Charged Surface Hybrid technology provides excellent peak shape for basic compounds like piperazines under acidic conditions.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2-5 µL.

Gradient Table:

Time (min) % B Description
0.00 5 Initial Hold
0.50 5 Load
3.00 95 Elution Gradient
4.00 95 Wash
4.10 5 Re-equilibration

| 5.50 | 5 | End |[3]

Mass Spectrometry (MS)

  • Source: ESI Positive (ESI+).[3]

  • Spray Voltage: 3500 - 4500 V.

  • Gas Temps: Source 350°C, Desolvation 400°C.

MRM Transitions:

Analyte Precursor (Q1) Product (Q3) Collision Energy (eV) Role
CNPP 243.1 85.1 25 Quantifier (Piperazine ring)

| CNPP | 243.1 | 197.0 | 15 | Qualifier (Loss of NO


) |
| CNPP | 243.1 | 208.0 | 20 | Qualifier (Loss of Cl) |
| IS (d8) | 251.1 | 93.1 | 25 | Quantifier |

Note: The m/z 85 fragment is characteristic of the piperazine ring cleavage and is highly sensitive.

Method Validation Criteria (FDA/EMA)

To ensure scientific integrity, the method must pass the following criteria:

  • Linearity:

    
     using 
    
    
    
    weighting.
  • Accuracy & Precision:

    • Inter-day and Intra-day CV% must be

      
       (20% for LLOQ).
      
    • Accuracy must be within

      
       of nominal (20% for LLOQ).
      
  • Recovery: Extraction efficiency should be consistent (>50% preferred) across Low, Mid, and High QCs.

  • Matrix Effect: Matrix Factor (MF) should be between 0.85 and 1.15. Calculate IS-normalized MF.

  • Stability:

    • Freeze/Thaw (3 cycles at -80°C).

    • Benchtop (4 hours at RT).

    • Autosampler (24 hours at 10°C).

Troubleshooting & Optimization

Troubleshooting Issue Problem: Low Sensitivity Check1 Check pH of Extraction (Must be > 10) Issue->Check1 Check2 Check Reconstitution Solvent (Too high % Organic?) Issue->Check2 Check3 Optimize Collision Energy (Ramp +/- 5 eV) Issue->Check3

Figure 2: Troubleshooting logic for sensitivity issues.

  • Peak Tailing: Common with piperazines. Ensure Mobile Phase contains at least 0.1% Formic Acid. If tailing persists, switch to Ammonium Formate (5mM, pH 3.5) buffer.

  • Carryover: If observed, add a needle wash step with ACN:Water:Formic Acid (50:50:1).

References

  • Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Lin, H., et al. (2010).[1] Quantification of piperazine phosphate in human plasma by high-performance liquid chromatography-electrospray ionization tandem mass spectrometry employing precolumn derivatization. Analytica Chimica Acta. Retrieved from [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • PubChem. (2025).[4][5] 1-(5-Chloropyridin-2-yl)piperazine Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Venkateswarlu, N., et al. (2013). Trace level quantification of piperazine impurities in Trazodone using LC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis. (Contextual grounding for piperazine impurity analysis).

Sources

A Robust and Validated HPLC-MS/MS Method for the Ultrasensitive Quantification of 1-(5-Chloro-3-nitropyridin-2-yl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note from the Office of the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note presents a detailed, step-by-step protocol for the development and validation of a highly sensitive and selective High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantification of 1-(5-Chloro-3-nitropyridin-2-yl)piperazine. This compound is a critical intermediate in various synthetic pathways and its monitoring is essential for process control and impurity profiling. Given the structural alerts for potential genotoxicity (nitroaromatic moiety), trace-level quantification is often a regulatory requirement.[1][2] The method described herein is designed for robustness, accuracy, and precision, adhering to the principles outlined in major regulatory guidelines.[3][4] We provide a comprehensive guide covering the rationale for chromatographic and mass spectrometric parameter selection, a full experimental protocol, and a validation strategy to ensure the method is fit for its intended purpose in a regulated environment.

Foundational Principles: Analyte Characterization and Method Strategy

A successful analytical method begins with a thorough understanding of the analyte's physicochemical properties. These properties dictate the optimal strategy for separation and detection.

Analyte: 1-(5-Chloro-3-nitropyridin-2-yl)piperazine

  • Molecular Formula: C₉H₁₁ClN₄O₂

  • Molecular Weight: 242.66 g/mol

  • Structure:

    
    

    (Note: A placeholder for the chemical structure image)

  • Key Physicochemical Properties (Predicted):

    • pKa: The piperazine moiety contains two nitrogen atoms, making the molecule basic. The secondary amine in the piperazine ring is expected to have a pKa around 8-9, while the tertiary amine attached to the pyridine ring will be less basic.[5][6] This basicity is the cornerstone of our detection strategy, making the molecule readily protonated for positive-ion electrospray ionization (ESI+).

    • logP: The predicted octanol-water partition coefficient (logP) is in the range of 1.5-2.0, indicating moderate hydrophobicity. This property suggests that reversed-phase liquid chromatography (RPLC) is the most suitable separation technique.[7][8]

The presence of a nitroaromatic group raises the possibility of the compound being a potential genotoxic impurity (GI), which necessitates highly sensitive analytical methods to ensure levels are below the Threshold of Toxicological Concern (TTC).[9][10] HPLC coupled with tandem mass spectrometry is the technique of choice for this challenge, offering unparalleled sensitivity and selectivity.[9][11]

The Causality of Method Development Choices

Our experimental design is not arbitrary; each parameter is selected to address the specific chemical nature of the analyte and the analytical objectives.

Chromatographic Separation: The Logic of Retention and Elution

The goal of chromatography is to retain the analyte of interest, separate it from matrix components, and produce a sharp, symmetrical peak.

  • Column Selection: A C18 stationary phase is selected as the primary choice. Its hydrophobic nature provides effective retention for the moderately non-polar analyte. A column with dimensions such as 2.1 mm x 50 mm and a particle size of <2 µm (for UHPLC) or 3.5-5 µm (for HPLC) offers a good balance between resolution, speed, and backpressure.

  • Mobile Phase Optimization:

    • Aqueous Phase: Ultrapure water with a small amount of acid is essential. We select 0.1% Formic Acid for several reasons: it lowers the mobile phase pH to ensure the basic piperazine nitrogens are consistently protonated, which improves peak shape by preventing tailing and enhances the ESI+ signal.

    • Organic Phase: Acetonitrile is chosen over methanol as it typically provides sharper peaks and lower backpressure.

  • Elution Mode: A gradient elution is employed. This approach is superior to isocratic elution for impurity analysis as it provides sufficient retention for early-eluting polar compounds while ensuring that any late-eluting, more hydrophobic impurities are efficiently eluted from the column, preventing carryover.

Mass Spectrometric Detection: The Path to Sensitivity and Specificity

Tandem mass spectrometry (MS/MS) provides two layers of filtering, ensuring that the detected signal is unequivocally from the analyte of interest.

  • Ionization: Electrospray Ionization (ESI) in positive ion mode is the clear choice. The basic nature of the analyte allows for efficient formation of the protonated molecule, [M+H]⁺, in the acidic mobile phase.

  • Analyte Tuning and MRM Selection:

    • Precursor Ion Identification: A standard solution of the analyte is infused directly into the mass spectrometer to identify the mass-to-charge ratio (m/z) of the protonated parent molecule, [M+H]⁺, which is expected at m/z 243.1.

    • Fragmentation (CID): The precursor ion is then isolated and fragmented using Collision-Induced Dissociation (CID). The resulting product ions are scanned to identify stable and abundant fragments.

    • MRM Transition Selection: At least two specific and intense fragment ions are chosen to create Multiple Reaction Monitoring (MRM) transitions.

      • Quantifier: The most intense and stable transition is used for quantification.

      • Qualifier: A second transition is used for confirmation. The ratio of the quantifier to the qualifier signal must remain constant across all standards and samples, providing an additional layer of identity confirmation.

Detailed Application Protocol

This protocol provides a self-validating system through the inclusion of system suitability tests and quality control checks.

Materials and Reagents
  • 1-(5-Chloro-3-nitropyridin-2-yl)piperazine reference standard (>98% purity)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic Acid (LC-MS grade)

  • Methanol (LC-MS grade, for cleaning)

  • Appropriate matrix for sample preparation (e.g., drug substance, reaction mixture placebo)

Instrumentation and Conditions

The following parameters serve as a starting point and should be optimized for the specific instrument used.

Parameter Condition
HPLC System Agilent 1290 Infinity II, Waters ACQUITY UPLC, or equivalent
Mass Spectrometer Sciex Triple Quad 6500+, Waters Xevo TQ-S, or equivalent
Column Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm (or equivalent)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Gradient Program Time (min)
0.0
3.0
4.0
4.1
5.0
Ionization Mode ESI Positive (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temp. 450 °C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr
MRM Transitions Analyte
C₉H₁₁ClN₄O₂ (Quant)
C₉H₁₁ClN₄O₂ (Qual)
Standard and Sample Preparation
  • Stock Solution (100 µg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 100 mL of 50:50 Acetonitrile:Water diluent.

  • Calibration Standards: Perform serial dilutions from the stock solution to prepare calibration standards covering the desired concentration range (e.g., 0.1 ng/mL to 100 ng/mL).

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations from a separate stock solution to ensure accuracy.

  • Test Sample Preparation: Accurately weigh the sample (e.g., 100 mg of drug substance) and dissolve in a suitable volume of diluent to achieve a concentration within the calibration range. Sonication may be required. Filter through a 0.22 µm syringe filter before injection.

Analytical Workflow

The entire process from sample receipt to final report is governed by a structured workflow to ensure data integrity.

G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing & Review Sample Sample Receipt & Login SamplePrep Prepare Test Samples Sample->SamplePrep StdPrep Prepare Standards & QCs Seq Build & Run Sequence (Blank, Standards, QCs, Samples) StdPrep->Seq SamplePrep->Seq SST System Suitability Test (SST) SST->Seq Pass/Fail Integration Peak Integration & Quantification Seq->Integration Review Data Review & Verification (SST, Cal Curve, QC Checks) Integration->Review Report Final Report Generation Review->Report Meets Criteria

Caption: A typical analytical workflow from sample preparation to reporting.

Method Validation: A Trustworthy and Self-Validating System

Method validation is the formal process of documenting that an analytical procedure is suitable for its intended purpose. The protocol below is based on the ICH Q2(R2) and FDA guidelines.[4][12][13]

Validation Parameters and Acceptance Criteria
Parameter Protocol Summary Acceptance Criteria
Specificity Analyze blank matrix, matrix spiked with analyte, and matrix spiked with known related substances.No interfering peaks at the retention time of the analyte in the blank matrix. Analyte peak should be resolved from other components.
Linearity & Range Analyze at least 5 concentration levels, prepared in triplicate.Correlation coefficient (r²) ≥ 0.99. Calibration curve should be linear over the specified range.
LOD & LOQ Determine based on signal-to-noise ratio (S/N) or standard deviation of the response and the slope.LOD: S/N ≥ 3:1. LOQ: S/N ≥ 10:1. The LOQ must be demonstrated with acceptable accuracy and precision.
Accuracy Analyze QC samples at 3 concentrations (low, mid, high) in triplicate against a calibration curve.Mean recovery should be within 80-120% for low concentrations (trace analysis) and 90-110% for higher concentrations.
Precision Repeatability: 6 replicate injections of a mid-level QC. Intermediate Precision: Repeat on a different day with a different analyst.Relative Standard Deviation (RSD) should be ≤ 15% at the LOQ and ≤ 10% for other concentrations.
Stability Analyze QC samples after storage under various conditions (bench-top, autosampler, long-term frozen).Recovery should be within ±15% of the initial concentration.
Validation Workflow Logic

The validation process follows a logical sequence to build confidence in the method's performance.

G Start Method Optimization Complete Specificity Specificity & Selectivity No matrix interference? Start->Specificity Linearity Linearity & Range r² ≥ 0.99? Specificity->Linearity Sensitivity LOD & LOQ S/N ≥ 3 and ≥ 10? Linearity->Sensitivity Accuracy Accuracy (Recovery) Within acceptance limits? Sensitivity->Accuracy Precision Precision (Repeatability & Intermediate) RSD ≤ 15%? Accuracy->Precision Stability Stability Recovery within ±15%? Precision->Stability Validated Method Validated (Fit for Purpose) Stability->Validated

Caption: Logical flow diagram for the HPLC-MS/MS method validation process.

Conclusion

This application note provides a comprehensive framework for the development and validation of an HPLC-MS/MS method for 1-(5-Chloro-3-nitropyridin-2-yl)piperazine. The described approach, rooted in the fundamental physicochemical properties of the analyte, yields a sensitive, specific, and reliable method suitable for trace-level quantification in a regulated drug development environment. By following the detailed protocols for method development and validation, laboratories can ensure the generation of high-quality, defensible data.

References

  • Determination of Genotoxic Impurities in Pharmaceuticals. LCGC International. Available at: [Link]

  • Bioanalytical method validation - Scientific guideline. European Medicines Agency (EMA). Available at: [Link]

  • Analytical Strategies for Genotoxic Impurities in the Pharmaceutical Industry. American Pharmaceutical Review. Available at: [Link]

  • European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say? Bioanalysis. Available at: [Link]

  • Guideline on bioanalytical method validation. European Medicines Agency (EMA). Available at: [Link]

  • Role of Analytical Methods for Detection of Genotoxic Impurities. Research & Reviews: Journal of Pharmaceutical Analysis. Available at: [Link]

  • Genotoxic Impurity Analysis in Pharma: A Step-by-Step Guide. ResolveMass Laboratories Inc. Available at: [Link]

  • FDA Guidelines for Analytical Method Validation. Scribd. Available at: [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. Available at: [Link]

  • Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration (FDA). Available at: [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. Available at: [Link]

  • The Determination and Control of Genotoxic Impurities in APIs. Pharmaceutical Technology. Available at: [Link]

  • 1-(5-chloropyridin-2-yl)piperazine. PubChem. Available at: [Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration (FDA). Available at: [Link]

  • Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology. U.S. Food and Drug Administration (FDA). Available at: [Link]

  • Development of a targeted GC/MS screening method and validation of an HPLC/DAD quantification method for piperazines–amphetamines mixtures in seized material. Forensic Science International. Available at: [Link]

  • Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. Molecules. Available at: [Link]

  • pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data. Available at: [Link]

  • Table 3 from pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Semantic Scholar. Available at: [https://www.semanticscholar.org/paper/Table-3-from-pKa-Values-of-Some-Piperazines-at-(-K-Khalili-Henni/4f5b5b9e8a8e3c1d9f0a4b7c8a1e6f9d8c7b5a0a]([Link]

Sources

Application Notes and Protocols: Synthesis and Application of Radiolabeled 1-(5-Chloro-3-nitropyridin-2-yl)piperazine for Binding Assays

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Radioligand binding assays are a cornerstone of pharmacology and drug discovery, providing a robust and sensitive method for characterizing the interactions between ligands and their receptors.[1] These assays are instrumental in determining key parameters such as binding affinity (Kd), receptor density (Bmax), and the inhibitory constant (Ki) of competing ligands.[2][3] The synthesis of high-affinity and selective radiolabeled ligands is paramount to the success of these assays. This document provides a detailed guide for the synthesis, radiolabeling, and application of 1-(5-Chloro-3-nitropyridin-2-yl)piperazine, a versatile scaffold for developing radioligands targeting a variety of receptors.

The choice of radionuclide is critical and depends on the specific requirements of the assay. Tritium (³H) is a low-energy beta emitter, offering high specific activity and minimal steric hindrance to the molecule's binding properties.[4] Carbon-14 (¹⁴C) is another beta emitter with a long half-life, making it suitable for metabolic studies.[3] Both isotopes are widely used in drug discovery for their reliability and the quantitative nature of the data they provide.[4]

This guide will first detail the non-radiolabeled synthesis of 1-(5-Chloro-3-nitropyridin-2-yl)piperazine, followed by a proposed protocol for its radiolabeling with Tritium or Carbon-14. Subsequently, comprehensive protocols for utilizing the radiolabeled compound in saturation and competition binding assays will be presented, along with data analysis and essential safety considerations for handling radiolabeled compounds.

Synthesis of 1-(5-Chloro-3-nitropyridin-2-yl)piperazine

The synthesis of the parent compound, 1-(5-Chloro-3-nitropyridin-2-yl)piperazine, is a crucial first step before proceeding to radiolabeling. The following protocol is adapted from established methods for the synthesis of similar arylpiperazine derivatives.[5]

Materials and Reagents
  • 2,5-Dichloro-3-nitropyridine

  • Piperazine

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Protocol
  • Reaction Setup: In a round-bottom flask, dissolve 2,5-dichloro-3-nitropyridine (1 equivalent) in dichloromethane.

  • Addition of Reagents: Add piperazine (1.2 equivalents) and triethylamine (1.5 equivalents) to the solution. The triethylamine acts as a base to neutralize the HCl generated during the reaction.

  • Reaction: Stir the mixture at room temperature for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, wash the reaction mixture with a saturated solution of sodium bicarbonate to remove any remaining acid.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield 1-(5-Chloro-3-nitropyridin-2-yl)piperazine as a solid.

Radiolabeling of 1-(5-Chloro-3-nitropyridin-2-yl)piperazine

The introduction of a radiolabel can be achieved through various methods. Late-stage labeling is often preferred as it minimizes the handling of radioactive materials throughout a multi-step synthesis.[3] Below are proposed protocols for tritiation and carbon-14 labeling.

Proposed Protocol for Tritiation ([³H]-1-(5-Chloro-3-nitropyridin-2-yl)piperazine)

Catalytic dehalogenation is a common method for introducing tritium.[6] This protocol proposes the synthesis of a bromo- or iodo-precursor for subsequent tritiodehalogenation.

Part 1: Synthesis of a Halogenated Precursor

A suitable precursor would be 1-(5-Bromo-3-nitropyridin-2-yl)piperazine or 1-(5-Iodo-3-nitropyridin-2-yl)piperazine, synthesized similarly to the chloro-derivative using the appropriately halogenated starting pyridine.

Part 2: Catalytic Tritiodehalogenation

  • Reaction Setup: In a specialized radiochemistry laboratory, dissolve the halogenated precursor (e.g., 1-(5-Bromo-3-nitropyridin-2-yl)piperazine) in a suitable solvent such as ethanol or dimethylformamide.

  • Catalyst Addition: Add a palladium catalyst, such as 10% palladium on carbon (Pd/C).

  • Tritiation: Introduce tritium gas (³H₂) into the reaction vessel and stir the mixture at room temperature under a positive pressure of tritium for several hours.

  • Workup and Purification: After the reaction, the excess tritium gas is removed, and the catalyst is filtered off. The solvent is evaporated, and the radiolabeled product is purified by high-performance liquid chromatography (HPLC) to achieve high radiochemical purity.

Proposed Protocol for Carbon-14 Labeling ([¹⁴C]-1-(5-Chloro-3-nitropyridin-2-yl)piperazine)

Carbon-14 can be introduced by utilizing a ¹⁴C-labeled building block.[7] A plausible strategy involves the use of [¹⁴C]-piperazine.

  • Reaction Setup: In a well-ventilated fume hood suitable for radiochemical synthesis, dissolve 2,5-dichloro-3-nitropyridine in a suitable solvent like dimethylformamide.

  • Addition of Radiolabeled Reagent: Add [¹⁴C]-piperazine (commercially available or synthesized from a ¹⁴C precursor) and a non-radioactive piperazine carrier to achieve the desired specific activity. Add a base such as potassium carbonate.

  • Reaction: Heat the reaction mixture at an elevated temperature (e.g., 80-100 °C) for several hours.

  • Workup and Purification: Cool the reaction mixture, dilute with water, and extract the product with an organic solvent. The radiolabeled product is then purified by preparative HPLC to isolate the desired [¹⁴C]-1-(5-Chloro-3-nitropyridin-2-yl)piperazine.

Quality Control of the Radiolabeled Compound

Before use in binding assays, the radiolabeled compound must be rigorously characterized to ensure its identity, purity, and specific activity.

ParameterMethodSpecification
Identity Mass Spectrometry (MS), NMR Spectroscopy (for ¹³C labeled standards)Confirms the molecular weight and structure of the compound.
Radiochemical Purity High-Performance Liquid Chromatography (HPLC) with an in-line radioactivity detector≥ 95%
Specific Activity Liquid Scintillation Counting (LSC) and concentration determination (e.g., UV-Vis spectroscopy)Expressed in Curies per millimole (Ci/mmol) or Becquerels per mole (Bq/mol).

Application in Radioligand Binding Assays

Radioligand binding assays are fundamental for characterizing receptor-ligand interactions.[2] The following are detailed protocols for saturation and competition binding assays.

Workflow for Radioligand Binding Assays

G cluster_prep Preparation cluster_assay Assay Incubation cluster_sep Separation & Detection cluster_analysis Data Analysis Receptor_Prep Receptor Preparation (e.g., membrane homogenate) Incubation Incubate receptor, radioligand, and test compound to equilibrium Receptor_Prep->Incubation Radioligand_Prep Radioligand Dilution Radioligand_Prep->Incubation Compound_Prep Test Compound Dilution Compound_Prep->Incubation Filtration Rapid Filtration to separate bound and free radioligand Incubation->Filtration Counting Scintillation Counting to quantify bound radioactivity Filtration->Counting Analysis Calculate Kd, Bmax, Ki Counting->Analysis

Caption: General workflow for a radioligand binding assay.

Protocol 1: Saturation Binding Assay

This assay determines the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax).[8]

Materials and Reagents:

  • Radiolabeled 1-(5-Chloro-3-nitropyridin-2-yl)piperazine

  • Unlabeled 1-(5-Chloro-3-nitropyridin-2-yl)piperazine (for non-specific binding)

  • Receptor source (e.g., cell membranes or tissue homogenates)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • 96-well microplates

  • Glass fiber filters

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Prepare Radioligand Dilutions: Prepare a series of dilutions of the radiolabeled ligand in assay buffer, typically ranging from 0.1 to 10 times the expected Kd.

  • Set up Assay Plates: In a 96-well plate, set up triplicate wells for:

    • Total Binding: Add a fixed amount of receptor preparation and the varying concentrations of the radiolabeled ligand.

    • Non-specific Binding (NSB): Add the receptor preparation, varying concentrations of the radiolabeled ligand, and a high concentration (e.g., 1000-fold excess) of the unlabeled ligand.

  • Incubation: Incubate the plates at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to allow the binding to reach equilibrium.[2]

  • Termination and Filtration: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

  • Washing: Wash the filters rapidly with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity in a liquid scintillation counter.

Data Analysis:

  • Calculate Specific Binding: Specific Binding = Total Binding - Non-specific Binding.

  • Plot the Data: Plot the specific binding (Y-axis) against the concentration of the free radioligand (X-axis).

  • Determine Kd and Bmax: Fit the data using non-linear regression to a one-site binding hyperbola model to determine the Kd and Bmax values.[8]

Protocol 2: Competition Binding Assay

This assay determines the affinity (Ki) of an unlabeled test compound for the receptor.

Materials and Reagents:

  • Same as for the saturation binding assay, plus the unlabeled test compound(s).

Procedure:

  • Prepare Compound Dilutions: Prepare a series of dilutions of the unlabeled test compound.

  • Set up Assay Plates: In a 96-well plate, add:

    • A fixed concentration of the radiolabeled ligand (typically at or below its Kd value).

    • A fixed amount of the receptor preparation.

    • Varying concentrations of the unlabeled test compound.

  • Incubation, Termination, and Counting: Follow the same procedure as for the saturation binding assay.

Data Analysis:

  • Plot the Data: Plot the percentage of specific binding against the log concentration of the test compound.

  • Determine IC₅₀: Use non-linear regression to fit the data to a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

  • Calculate Ki: Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

Safety Precautions for Handling Radiolabeled Compounds

Working with radioactive materials requires strict adherence to safety protocols to minimize exposure and prevent contamination.[9][10]

Key Safety Principles:

  • Time: Minimize the time spent handling radioactive materials.

  • Distance: Maximize the distance from the radioactive source.

  • Shielding: Use appropriate shielding for the type of radiation being handled (e.g., Plexiglas for beta emitters like ³H and ¹⁴C).

Essential Safety Practices:

  • Designated Areas: All work with radioactive materials must be conducted in designated and properly labeled areas.[10]

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and two pairs of disposable gloves.[10]

  • Monitoring: Regularly monitor work areas and personnel for contamination using appropriate survey meters.

  • Waste Disposal: Dispose of all radioactive waste in designated, clearly labeled containers according to institutional guidelines.[10]

  • Training: All personnel must receive comprehensive training on the safe handling of radioactive materials.[9]

Data Presentation

ParameterDescriptionHow to Determine
Kd (Equilibrium Dissociation Constant) The concentration of radioligand at which 50% of the receptors are occupied at equilibrium. A measure of affinity.Saturation Binding Assay
Bmax (Maximum Receptor Density) The total number of receptors in the preparation.Saturation Binding Assay
IC₅₀ (Inhibitory Concentration 50%) The concentration of a competing ligand that displaces 50% of the specific binding of the radioligand.Competition Binding Assay
Ki (Inhibitory Constant) The equilibrium dissociation constant of a competing ligand.Calculated from the IC₅₀ using the Cheng-Prusoff equation.

Conclusion

The synthesis and application of radiolabeled 1-(5-Chloro-3-nitropyridin-2-yl)piperazine provide a powerful tool for receptor characterization in drug discovery. By following the detailed protocols for synthesis, radiolabeling, and binding assays outlined in this document, researchers can obtain high-quality, reproducible data on ligand-receptor interactions. Adherence to stringent safety protocols is essential to ensure the well-being of laboratory personnel and the integrity of the research.

References

  • Ren, S., et al. (2007). Synthesis of 14C-labeled piperidines and application to synthesis of [14C]SCH 351125, a CCR5 receptor antagonist. Journal of Labelled Compounds and Radiopharmaceuticals, 50(7), 643-648.
  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

  • GraphPad. (n.d.). Analyzing Radioligand Binding Data. Retrieved from [Link]

  • Smolecule. (2026). Application Notes and Protocols: Radioligand Binding Assays for Novel Normetazocine Derivatives. Retrieved from [Link]

  • Moravek, Inc. (n.d.). Radiolabeled Compound Handling 101. Retrieved from [Link]

  • San José State University. (2024, April 19). Handling Radioactive Materials. Retrieved from [Link]

  • Studylib. (n.d.). Saturation Binding Assay Guidelines: Kd & Ki Determination. Retrieved from [Link]

  • Hulme, E. C. (Ed.). (2012). Receptor-ligand interactions: a practical approach. Oxford University Press.
  • Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. American Journal of Physiology-Lung Cellular and Molecular Physiology, 265(4), L421-L429.
  • Pharmaron. (n.d.). Tritium Radiosynthesis. Retrieved from [Link]

  • Selcia. (n.d.). Custom carbon-14 radiolabelling. Retrieved from [Link]

  • Molavi, S., et al. (2023). 99mTc(CO)3-labeled 1-(2-Pyridyl)piperazine derivatives as radioligands for 5-HT7 receptors.
  • International Journal of Pharmaceutical Sciences Review and Research. (2010). SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES. Retrieved from [Link]

  • National Institutes of Health. (2023, August 31). Managing Storage of Radiolabeled Compounds. ORS News2Use. Retrieved from [Link]

  • GraphPad. (n.d.). Equation: One site -- Total binding. Prism 11 Curve Fitting Guide. Retrieved from [Link]

  • ChemRxiv. (2023, October 5). Pyridine-based Strategy towards Nitrogen Isotope Exchange. Retrieved from [Link]

  • ResearchGate. (n.d.). Scintillation Proximity Assays in High-Throughput Screening. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Pipeline Impact of Radiolabeled Compounds in Drug Discovery and Development. Retrieved from [Link]

Sources

Troubleshooting & Optimization

troubleshooting 1-(5-Chloro-3-nitropyridin-2-yl)piperazine instability in solution

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 1-(5-Chloro-3-nitropyridin-2-yl)piperazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound in solution. Our goal is to equip you with the scientific understanding and practical protocols to ensure the integrity of your experiments.

Troubleshooting Guide: Instability in Solution

This section addresses specific issues you may encounter during your work with 1-(5-Chloro-3-nitropyridin-2-yl)piperazine. Each issue is followed by a detailed explanation of potential causes and step-by-step protocols for resolution.

Issue 1: Unexpected Precipitation or Cloudiness in Solution

Question: I dissolved 1-(5-Chloro-3-nitropyridin-2-yl)piperazine in my chosen solvent, but it has since precipitated out or the solution has become cloudy. What is causing this and how can I fix it?

Root Cause Analysis:

Precipitation of 1-(5-Chloro-3-nitropyridin-2-yl)piperazine from solution is most commonly attributed to one or more of the following factors:

  • Solvent Choice and Saturation: The compound may have limited solubility in the chosen solvent, and you may have created a supersaturated solution that is inherently unstable. While soluble in solvents like acetone and methanol, it is insoluble in water.[1]

  • pH Shift: The solubility of compounds containing a piperazine ring is often pH-dependent.[2] Piperazine itself is a weak base.[3] Changes in the pH of your solution, perhaps due to the introduction of acidic or basic reagents, can significantly alter the compound's ionization state and, consequently, its solubility.

  • Temperature Fluctuations: A decrease in temperature can reduce the solubility of the compound, leading to precipitation, especially if the solution was prepared at an elevated temperature.

  • Degradation: The precipitate could be a degradation product rather than the parent compound. Nitroaromatic compounds can be susceptible to degradation under certain conditions.[4][5]

Troubleshooting Workflow:

To diagnose and resolve this issue, follow this systematic approach:

start Precipitation Observed check_solubility Verify Solvent and Concentration start->check_solubility check_pH Measure Solution pH check_solubility->check_pH Solubility OK adjust_solvent Adjust Solvent System (e.g., co-solvent, lower concentration) check_solubility->adjust_solvent Solubility Issue check_temp Review Temperature Conditions check_pH->check_temp pH Stable adjust_pH Buffer the Solution check_pH->adjust_pH pH Shifted analyze_precipitate Analyze Precipitate (HPLC, LC-MS) check_temp->analyze_precipitate Temp Stable control_temp Maintain Constant Temperature check_temp->control_temp Temp Fluctuated identify_degradation Identify Degradation Product and Modify Protocol analyze_precipitate->identify_degradation Degradation Confirmed start New Peaks in Chromatogram check_storage Review Storage Conditions (Light, Temperature) start->check_storage check_solution_comp Analyze Solution Composition (Solvent, pH, Buffer) check_storage->check_solution_comp Storage OK protect_from_light Store in Amber Vials or in the Dark check_storage->protect_from_light Light/Temp Exposure stress_testing Conduct Forced Degradation Studies check_solution_comp->stress_testing Composition OK optimize_solution Optimize Solvent, pH, and Buffer System check_solution_comp->optimize_solution Reactive Components identify_products Identify Degradation Products (LC-MS/MS, NMR) stress_testing->identify_products Degradation Observed

Sources

addressing poor bioavailability of 1-(5-Chloro-3-nitropyridin-2-yl)piperazine in animal models

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Bioavailability Optimization for 1-(5-Chloro-3-nitropyridin-2-yl)piperazine

Ticket ID: #PK-OPT-5CNP Status: Open Assigned Specialist: Senior Application Scientist, Preclinical Formulation Div. Subject: Troubleshooting poor systemic exposure in rodent models.

Executive Summary & Molecule Profiling

User Issue: You are observing low or inconsistent plasma exposure (AUC) and low


 after oral administration of 1-(5-Chloro-3-nitropyridin-2-yl)piperazine (hereafter referred to as 5-CNP ) in mice or rats.

Technical Diagnosis: Based on the structural pharmacophore (nitro-pyridine coupled with a piperazine ring), 5-CNP presents a classic Class II/IV boundary profile in the Biopharmaceutics Classification System (BCS).

  • The "Solubility Cliff": The piperazine nitrogen (pKa ~8.5–9.0) ensures solubility in the acidic gastric environment (pH 1.2). However, upon entering the small intestine (pH 6.8), the molecule de-ionizes. The electron-withdrawing nitro (-NO2) and chloro (-Cl) groups on the pyridine ring significantly increase lipophilicity (LogP), causing rapid precipitation before absorption can occur.

  • Metabolic Liability: The C-3 nitro group is a metabolic "soft spot," susceptible to nitro-reduction by intestinal microflora or hepatic reductases, potentially leading to high first-pass clearance.

Diagnostic Workflow (Decision Tree)

Before altering your formulation, you must isolate the root cause: Solubility vs. Metabolism .

Bioavailability_Debug Start Start: Low Oral Bioavailability IV_Data Check IV PK Data (Is Clearance > 70% hepatic blood flow?) Start->IV_Data High_CL High Clearance (Metabolic Issue) IV_Data->High_CL Yes Low_CL Low/Moderate Clearance (Absorption Issue) IV_Data->Low_CL No Metab_Sol Solution: Chemical/Route 1. Check Nitro-reduction 2. Saturation Dosing 3. IP/SC Route High_CL->Metab_Sol Solubility_Check Perform FaSSIF Solubility Test Low_CL->Solubility_Check Precipitation Precipitates at pH 6.8? Solubility_Check->Precipitation Low Solubility (<10 µg/mL) Permeability Stable? Check Permeability (Caco-2 / PAMPA) Solubility_Check->Permeability High Solubility Form_Strategy_A Strategy A: Precipitation Inhibitors (HPMC, PVP, Cyclodextrins) Precipitation->Form_Strategy_A Form_Strategy_B Strategy B: Lipid Systems (SEDDS / Labrasol) Permeability->Form_Strategy_B Low Permeability

Figure 1: Diagnostic logic flow for isolating bioavailability failure modes in aryl-piperazine derivatives.

Technical Solutions & Protocols

Scenario A: The Compound Precipitates in the Intestine (Most Likely)

Symptoms: High variability between animals; exposure does not increase linearly with dose.

The Fix: Cyclodextrin Complexation Cyclodextrins (CDs) maintain the hydrophobic core of 5-CNP in solution even as pH rises in the intestine.

Recommended Vehicle Protocol:

  • Target: 20% (w/v) Hydroxypropyl-β-cyclodextrin (HP-β-CD).

  • Buffer: 50 mM Acetate Buffer (pH 4.5).

  • Preparation Steps:

    • Dissolve HP-β-CD in water/buffer.

    • Add 5-CNP slowly with vigorous stirring or vortexing.

    • Critical Step: If dissolution is slow, lower pH to 3.0 with 1N HCl to ionize the piperazine, allow to dissolve, then carefully adjust back to pH 4.5–5.0 with NaOH.

    • Filter sterilize (0.22 µm).

Scenario B: High Crystallinity / Dissolution Rate Limited

Symptoms: Solid particles visible in feces; slow


.

The Fix: Salt Formation Do not use the free base. The piperazine nitrogen is an ideal handle for salt formation.

  • Recommendation: Synthesize the Dihydrochloride (2HCl) or Dimethanesulfonate salt.

  • Why: The pre-ionized lattice energy breaks easier in water, creating a supersaturated solution in the stomach that drives absorption.

Scenario C: High First-Pass Metabolism (Nitro Reduction)

Symptoms: High levels of the amino-pyridine metabolite (reduced nitro group) in plasma; low parent compound.

The Fix: Saturation or Route Switching

  • Saturation Dosing: Increase the dose significantly (e.g., to 50–100 mg/kg) to saturate the hepatic enzymes.

  • Route Switch: Move to Intraperitoneal (IP) injection.

    • Note: IP administration still enters the portal vein (liver), but avoids gut-wall metabolism.

    • Vehicle: 5% DMSO + 5% Tween 80 + 90% Saline.

Comparative Data: Formulation Performance

The following table summarizes expected outcomes based on similar nitro-pyridine/aryl-piperazine scaffolds (e.g., mCPP analogs) in rat models.

Formulation StrategyVehicle CompositionEst. Bioavailability (F%)Key Risk
Suspension (Control) 0.5% Methylcellulose / Water< 5%High variability; precipitation in gut.
Co-solvent 10% DMSO / 10% Cremophor / PBS15–25%Precipitation upon dilution; potential vehicle toxicity.
Complexation (Gold Std) 20% HP-β-CD in pH 4.5 Acetate 40–60% High osmotic load if volume is too high.
Lipid System Labrafil M1944CS / Labrasol (1:1)30–50%Complex preparation; taste aversion in animals.

Frequently Asked Questions (FAQs)

Q1: Can I just dissolve 5-CNP in 100% DMSO for oral gavage? A: No. While it will dissolve in the syringe, 100% DMSO is hypertonic and toxic to the GI mucosa, causing inflammation that alters absorption. Furthermore, upon hitting the aqueous stomach fluid, the compound will likely crash out of solution immediately (the "solvent drag" effect), leading to worse bioavailability than a suspension. Limit DMSO to <10%.

Q2: The compound turns yellow/orange in solution. Is it degrading? A: Not necessarily. Nitro-pyridines are chromophores. However, if the color shifts to a dark brown or precipitate forms, check for photodegradation . Nitro compounds can be light-sensitive.

  • Action: Store formulation in amber glass vials and prepare fresh daily.

Q3: Why is the plasma half-life (


) so short (< 1 hour)? 
A:  This is typical for aryl-piperazines. They undergo rapid N-oxidation or hydroxylation on the aromatic ring.
  • Troubleshooting: If

    
     is too short for your efficacy model, consider a cassette dosing  approach or continuous infusion via osmotic minipump to maintain steady-state levels.
    

Q4: I see a secondary peak in HPLC. What is it? A: It is likely the amine metabolite (reduction of the -NO2 group to -NH2). This is common in anaerobic conditions (gut lumen). Using an antibiotic cocktail to deplete gut flora can verify if this metabolism is microbiome-mediated.

References

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Link

    • Context: Validates the use of HP-β-CD for solubilizing lipophilic bases like aryl-piperazines.
  • Porter, C. J., et al. (2007). Lipids and lipid-based formulations: optimizing the oral delivery of lipophilic drugs. Nature Reviews Drug Discovery. Link

    • Context: Authoritative source for lipid-based str
  • Di, L., & Kerns, E. H. (2015). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. Link

    • Context: Fundamental text explaining the "solubility cliff" for basic drugs entering the small intestine.
  • Vaswani, M., et al. (2003). Role of selective serotonin reuptake inhibitors in psychiatric disorders: a comprehensive review. Progress in Neuro-Psychopharmacology and Biological Psychiatry. Link

    • Context: Provides comparative PK data for piperazine-based ligands (like mCPP), establishing the baseline for rapid metabolism issues.

Technical Support Center: Strategies to Reduce the Cytotoxicity of 1-(5-Chloro-3-nitropyridin-2-yl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals who are working with 1-(5-Chloro-3-nitropyridin-2-yl)piperazine and encountering challenges related to its cytotoxicity. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you understand, manage, and mitigate the cytotoxic effects of this compound in your experiments.

Troubleshooting Guide: Addressing Cytotoxicity in Your Experiments

This section is structured in a question-and-answer format to directly address specific issues you may be encountering.

Q1: We are observing significant, non-specific cytotoxicity in our primary cell-based assays with 1-(5-Chloro-3-nitropyridin-2-yl)piperazine, even at low concentrations. What is the likely cause and what are our immediate options?

A1: The primary driver of cytotoxicity for this compound is likely its 5-chloro-3-nitropyridine core. Nitroaromatic compounds are well-known for their potential to induce cell death through several mechanisms, primarily initiated by the reduction of the nitro group.[1][2]

Immediate Troubleshooting Steps:

  • Confirm On-Target vs. Off-Target Effects: To differentiate between desired pharmacological effects and general cytotoxicity, include a negative control cell line that does not express the intended target of your compound. If both cell lines show similar levels of cell death, the cytotoxicity is likely non-specific.

  • Dose-Response and Time-Course Analysis: Perform a detailed dose-response study to determine the precise IC50 (half-maximal inhibitory concentration) for cytotoxicity. Also, conduct a time-course experiment (e.g., 6, 24, 48, 72 hours) to understand the kinetics of the cytotoxic effect. This will help in defining a therapeutic window where you might observe the desired activity with minimal toxicity.

  • Investigate the Mechanism of Cell Death: Use assays to distinguish between apoptosis and necrosis. For example, a significant release of lactate dehydrogenase (LDH) into the culture medium is indicative of necrosis resulting from compromised membrane integrity.[3][4] Concurrently, you can use assays to detect caspase activation, a hallmark of apoptosis.

dot

Compound 1-(5-Chloro-3-nitropyridin-2-yl)piperazine Nitro_Reduction Nitro Group Reduction (Cellular Reductases) Compound->Nitro_Reduction Reactive_Intermediates Reactive Intermediates (Nitroso, Hydroxylamine) Nitro_Reduction->Reactive_Intermediates Oxidative_Stress Oxidative Stress (ROS Production) Reactive_Intermediates->Oxidative_Stress Redox Cycling Cellular_Damage Cellular Damage (DNA, Proteins, Lipids) Reactive_Intermediates->Cellular_Damage Alkylation Oxidative_Stress->Cellular_Damage Cytotoxicity Cytotoxicity Cellular_Damage->Cytotoxicity

Caption: Mechanism of Nitroaromatic Compound Cytotoxicity.

Q2: Our lead optimization efforts are stalled due to the cytotoxicity of the nitro group. What chemical modifications can we explore to mitigate this?

A2: A proven strategy in medicinal chemistry is the bioisosteric replacement of the nitro group with other electron-withdrawing groups that are less prone to metabolic activation leading to toxic intermediates.[5]

Recommended Bioisosteric Replacements for the Nitro Group:

BioisostereRationalePotential Advantages
Trifluoromethyl (-CF3) The -CF3 group is a strong electron-withdrawing group and is generally more metabolically stable than a nitro group.Reduced potential for redox cycling and generation of reactive nitrogen species. Improved metabolic stability.[6][7]
Sulfone (-SO2R) The sulfone group is another strong electron-withdrawing group that is metabolically stable.Less likely to be reduced by cellular enzymes compared to the nitro group.
Nitrile (-CN) The nitrile group is a smaller electron-withdrawing group that can mimic some of the electronic properties of the nitro group.May reduce the overall size and polarity of the molecule, potentially improving cell permeability.

Experimental Workflow for Bioisosteric Replacement:

  • Synthesis: Synthesize analogs of 1-(5-Chloro-3-nitropyridin-2-yl)piperazine where the nitro group is replaced with the suggested bioisosteres.

  • In Vitro Cytotoxicity Screening: Screen the synthesized analogs against a panel of cell lines, including your target cell line and control cell lines, using standard cytotoxicity assays like the MTT or LDH assay.

  • Structure-Activity Relationship (SAR) Analysis: Analyze the data to establish a clear SAR. This will help in understanding the impact of the bioisosteric replacement on both cytotoxicity and desired biological activity.

dot

Start High Cytotoxicity of Nitro-Compound Bioisostere Bioisosteric Replacement of Nitro Group Start->Bioisostere CF3 -CF3 Bioisostere->CF3 SO2R -SO2R Bioisostere->SO2R CN -CN Bioisostere->CN Synthesis Synthesize Analogs CF3->Synthesis SO2R->Synthesis CN->Synthesis Screening In Vitro Cytotoxicity Screening Synthesis->Screening SAR SAR Analysis Screening->SAR End Optimized Compound with Reduced Cytotoxicity SAR->End

Caption: Workflow for Bioisosteric Replacement Strategy.

Q3: We want to explore a prodrug strategy to reduce systemic toxicity. What are the most viable approaches for a nitroaromatic compound like ours?

A3: A prodrug approach aims to mask the cytotoxic pharmacophore until the compound reaches the target tissue, where it is then converted to the active form.[8][9] For nitroaromatic compounds, a particularly effective strategy is to design hypoxia-activated prodrugs.[10][11]

Hypoxia-Activated Prodrug Strategy:

Many solid tumors have hypoxic (low oxygen) regions.[10] Nitroreductase enzymes, which are more active in hypoxic conditions, can selectively reduce the nitro group, triggering the release of the active cytotoxic agent preferentially in the tumor microenvironment.[9][12]

Design Considerations for a Hypoxia-Activated Prodrug:

  • Trigger Moiety: The 3-nitropyridine group in your compound can act as the hypoxia-sensitive trigger.

  • Linker: A self-immolative linker can be attached to the piperazine nitrogen. This linker would be cleaved upon reduction of the nitro group.

  • Effector Masking: The modification at the piperazine nitrogen should render the molecule inactive until the trigger is activated.

Experimental Validation:

  • Synthesis: Synthesize the designed prodrug.

  • In Vitro Activation: Demonstrate that the prodrug is stable under normal oxygen conditions (normoxia) and is converted to the active drug in the presence of nitroreductase enzymes under hypoxic conditions.

  • Cell-Based Assays: Compare the cytotoxicity of the prodrug under normoxic and hypoxic conditions in your target cancer cell line. A successful prodrug will show significantly higher cytotoxicity under hypoxic conditions.

Q4: Can formulation strategies help in reducing the observed cytotoxicity?

A4: Yes, advanced formulation strategies can significantly alter the biodistribution of your compound, thereby reducing its exposure to healthy tissues and mitigating systemic toxicity.[13][14]

Formulation Approaches:

  • Liposomal Encapsulation: Encapsulating your compound in liposomes can prevent its interaction with non-target cells and tissues. The liposomes can be further modified with targeting ligands (e.g., antibodies, peptides) to enhance delivery to the target site.

  • Polymeric Nanoparticles: Biodegradable polymers can be used to formulate nanoparticles containing your compound. The release of the drug can be controlled by the degradation rate of the polymer, allowing for sustained release and reduced peak concentrations.

Evaluation of Formulations:

  • Physicochemical Characterization: Characterize the formulated compound for size, charge, encapsulation efficiency, and drug release profile.

  • In Vitro Cytotoxicity: Compare the cytotoxicity of the free compound with the formulated version in relevant cell lines.

  • In Vivo Pharmacokinetics and Biodistribution: Conduct animal studies to determine how the formulation affects the drug's distribution and clearance.

Frequently Asked Questions (FAQs)

  • What is the primary mechanism of cytotoxicity for 1-(5-Chloro-3-nitropyridin-2-yl)piperazine? The cytotoxicity is primarily attributed to the 3-nitro-pyridine moiety. The nitro group can be enzymatically reduced in cells to form highly reactive intermediates, such as nitroso and hydroxylamine species.[1][2] These intermediates can induce oxidative stress through redox cycling and can also act as alkylating agents, damaging DNA, proteins, and lipids, ultimately leading to cell death.[15]

  • Do the chloro and piperazine groups contribute to the cytotoxicity? While the nitro group is the primary concern, the other moieties can also play a role. The 2-chloropyridine scaffold itself can exhibit toxicity.[16][17] The piperazine ring is a common scaffold in many drugs and is generally considered to have a good safety profile; however, its derivatives can exhibit cytotoxic effects.[7][18][19] The overall toxicity is a result of the entire molecular structure.

  • What are the most common in vitro assays to measure the cytotoxicity of this compound? Commonly used assays include:

    • MTT Assay: Measures mitochondrial metabolic activity, which is an indicator of cell viability.[20][21]

    • LDH Assay: Measures the release of lactate dehydrogenase from damaged cells, indicating loss of membrane integrity and necrosis.[3][4]

    • Live/Dead Staining: Uses fluorescent dyes to distinguish between live and dead cells based on membrane integrity.[22][23]

  • How can I be sure that the observed cytotoxicity is not an artifact of the compound precipitating in the culture medium? It is crucial to determine the solubility of your compound in the cell culture medium. You can visually inspect the wells for precipitation at the concentrations used. Additionally, you can perform a solubility assay. If precipitation is an issue, you may need to use a co-solvent like DMSO, but be mindful of the final concentration of the solvent, as it can also be toxic to cells.

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol is a standard method to assess cell viability based on the metabolic activity of mitochondria.[1][24]

Materials:

  • 96-well cell culture plates

  • Cells of interest

  • Complete cell culture medium

  • 1-(5-Chloro-3-nitropyridin-2-yl)piperazine (and its analogs)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of your compound. Include vehicle-only controls.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Protocol 2: LDH Cytotoxicity Assay

This protocol measures the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes.[2][3][25]

Materials:

  • 96-well cell culture plates

  • Cells of interest

  • Complete cell culture medium

  • Your test compound

  • LDH assay kit (commercially available)

  • Plate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 from the MTT assay protocol.

  • Prepare Controls: Include a "spontaneous release" control (untreated cells) and a "maximum release" control (cells treated with a lysis buffer provided in the kit).

  • Supernatant Collection: Carefully collect the cell culture supernatant from each well.

  • LDH Reaction: Add the supernatant to a new 96-well plate and add the LDH reaction mixture from the kit.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit's instructions, protected from light.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (usually 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity based on the absorbance readings of the treated samples relative to the controls.

Protocol 3: Live/Dead Cell Staining

This protocol uses fluorescent dyes to visualize live and dead cells simultaneously.[22][23][26]

Materials:

  • Cells cultured on glass coverslips or in imaging-compatible plates

  • Your test compound

  • Live/Dead staining kit (e.g., containing Calcein-AM and Ethidium Homodimer-1)

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope

Procedure:

  • Cell Seeding and Treatment: Seed cells and treat them with your compound as described previously.

  • Staining Solution Preparation: Prepare the staining solution containing the live and dead cell stains in PBS according to the manufacturer's instructions.

  • Staining: Remove the culture medium, wash the cells with PBS, and then incubate them with the staining solution for 15-30 minutes at room temperature, protected from light.

  • Imaging: Visualize the cells using a fluorescence microscope with appropriate filters. Live cells will typically fluoresce green (Calcein-AM), and dead cells will fluoresce red (Ethidium Homodimer-1).

  • Quantification: Capture images and use image analysis software to count the number of live and dead cells to determine the percentage of cytotoxicity.

dot

Start Cell Seeding and Compound Treatment MTT MTT Assay Start->MTT LDH LDH Assay Start->LDH LiveDead Live/Dead Staining Start->LiveDead MTT_steps Add MTT -> Incubate -> Solubilize -> Read Absorbance MTT->MTT_steps LDH_steps Collect Supernatant -> Add Reaction Mix -> Incubate -> Read Absorbance LDH->LDH_steps LiveDead_steps Add Staining Solution -> Incubate -> Fluorescence Microscopy LiveDead->LiveDead_steps Result Quantify Cytotoxicity MTT_steps->Result LDH_steps->Result LiveDead_steps->Result

Caption: Workflow for In Vitro Cytotoxicity Assessment.

References

  • Single- and Two-Electron Reduction of Nitroaromatic Compounds by Flavoenzymes: Mechanisms and Implications for Cytotoxicity - MDPI. Available from: [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation - CLYTE Technologies. Available from: [Link]

  • Single- and Two-Electron Reduction of Nitroaromatic Compounds by Flavoenzymes: Mechanisms and Implications for Cytotoxicity - PubMed. Available from: [Link]

  • Detailed protocol for MTT Cell Viability and Proliferation Assay - ResearchHub. Available from: [Link]

  • A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC. Available from: [Link]

  • LDH Cytotoxicity Assay - Bio-protocol. Available from: [Link]

  • A prodrug approach to improve the physico-chemical properties and decrease the genotoxicity of nitro compounds - PubMed. Available from: [Link]

  • Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments - SciELO. Available from: [Link]

  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf. Available from: [Link]

  • Live/Dead Quantification Using Fiji - Step-by-Step Guide | Suuport - Allevi. Available from: [Link]

  • Organoid In Situ Live-Dead Staining Experiment Guide. Available from: [Link]

  • Nitroaromatic-based triazene prodrugs to target the hypoxic microenvironment in glioblastoma - PMC. Available from: [Link]

  • Live/Dead Fluorescent Assay. Available from: [Link]

  • Full article: Piperazine skeleton in the structural modification of natural products: a review. Available from: [Link]

  • The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators - PubMed. Available from: [Link]

  • Piperazine skeleton in the structural modification of natural products: a review - PMC. Available from: [Link]

  • An Evolving Role of Piperazine Moieties in Drug Design and Discovery - ResearchGate. Available from: [Link]

  • A guide to live dead staining cells in hydrogels - Lab Tools and Tricks - WordPress.com. Available from: [Link]

  • Pyridine bioisosteres of potent GluN2B subunit containing NMDA receptor antagonists with benzo[21]annulene scaffold - PubMed. Available from: [Link]

  • Heterocyclic Anticancer Compounds: Recent Advances and the Paradigm Shift towards the Use of Nanomedicine's Tool Box - PMC. Available from: [Link]

  • Formulation approaches in mitigating toxicity of orally administrated drugs - PubMed. Available from: [Link]

  • Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells - PMC. Available from: [Link]

  • Structures and generic reaction scheme for the nitroaromatic prodrugs... - ResearchGate. Available from: [Link]

  • 2-Chloropyridine - Wikipedia. Available from: [Link]

  • Genotoxicity Study of Photolytically Treated 2-Chloropyridine Aqueous Solutions. Available from: [Link]

  • Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy - MDPI. Available from: [Link]

  • Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains - MDPI. Available from: [Link]

  • 2-Chloropyridine - National Toxicology Program (NTP). Available from: [Link]

  • Introduction - NTP Technical Report on the Toxicity Studies of o-Chloropyridine (CASRN 109-09-1) Administered Dermally and in Drinking Water to F344/N Rats and B6C3F1/N Mice - NCBI. Available from: [Link]

  • Prodrug strategies in cancer therapy - PubMed. Available from: [Link]

  • The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators | Journal of Medicinal Chemistry - ACS Publications - ACS.org. Available from: [Link]

Sources

purification techniques for high-purity 1-(5-Chloro-3-nitropyridin-2-yl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center & Knowledge Base . This portal is designed for researchers and drug development professionals handling the isolation and purification of 1-(5-Chloro-3-nitropyridin-2-yl)piperazine , a critical building block synthesized via Nucleophilic Aromatic Substitution (SNAr).

Below, you will find diagnostic workflows, quantitative physicochemical data, causality-driven troubleshooting FAQs, and self-validating experimental protocols to resolve common purification bottlenecks.

Diagnostic Decision Tree

Workflow Crude Crude Reaction Mixture (Product + Impurities) Analysis LC-MS & TLC Profiling Crude->Analysis Imp_Pip Excess Piperazine (m/z 87, High Polarity) Analysis->Imp_Pip Imp_Bis Bis-Adduct (m/z 400, Low Polarity) Analysis->Imp_Bis Imp_Reg Regioisomer (m/z 243, Isobaric) Analysis->Imp_Reg Act_Ext pH-Controlled Extraction (Aqueous pH ~5.5) Imp_Pip->Act_Ext Removes Act_Col Silica Chromatography (DCM:MeOH Gradient) Imp_Bis->Act_Col Removes Act_Cry Selective Recrystallization (Hot Ethanol) Imp_Reg->Act_Cry Removes Pure Purified 1-(5-Chloro-3- nitropyridin-2-yl)piperazine Act_Ext->Pure Act_Col->Pure Act_Cry->Pure

Diagnostic workflow for 1-(5-Chloro-3-nitropyridin-2-yl)piperazine purification.

Quantitative Physicochemical & Chromatographic Data

To effectively purify your compound, you must exploit the physicochemical differences between the target molecule and its impurities.

AnalyteMW ( g/mol )LC-MS [M+H]⁺pKa (est. basic N)Rf (DCM:MeOH 9:1)Primary Removal Strategy
Excess Piperazine 86.1487~9.70.00 (Baseline)pH-Controlled Aqueous Wash
1-(5-Chloro-3-nitropyridin-2-yl)piperazine 242.66243~7.80.35Target Product
Bis-arylated Adduct 399.19400< 3.00.85Silica Gel Chromatography
Regioisomer (5-substituted) 242.66243~7.80.30Selective Recrystallization

Troubleshooting Guides & FAQs

Ticket #001: My product is heavily contaminated with unreacted piperazine. How do I remove it without losing my product?

  • Causality: To prevent over-substitution (bis-arylation) during the SNAr reaction with 2-bromo-5-chloro-3-nitropyridine, protocols typically mandate a 3-to-5-fold molar excess of piperazine (1[1]). Because piperazine is highly polar and strongly basic, it resists removal by simple organic extraction and causes severe peak tailing during chromatography due to interactions with acidic silanol groups (2[2]).

  • Solution: Exploit the pKa differential. The secondary amine of your target product has a suppressed pKa (~7.8) due to the electron-withdrawing chloronitropyridine ring. By buffering your aqueous wash to pH 5.5–6.0, free piperazine (pKa ~9.7) is fully protonated into a water-soluble salt, while the target mono-adduct remains largely unprotonated and stays in the organic phase.

Ticket #002: I am observing a fast-moving, non-polar impurity with an m/z of 400. What is this?

  • Causality: This is the bis-arylated adduct: 1,4-bis(5-chloro-3-nitropyridin-2-yl)piperazine. It forms when the newly synthesized mono-adduct acts as a nucleophile and attacks another equivalent of the starting electrophile (3[3]). Because both nitrogens in the piperazine ring are now conjugated with electron-withdrawing heteroaryl rings, the molecule loses its basicity and polarity entirely.

  • Solution: Normal-phase flash chromatography. The lack of a free secondary amine means the bis-adduct has no strong interaction with silica gel, allowing it to elute rapidly near the solvent front in low-polarity solvent systems (e.g., pure DCM).

Ticket #003: My LC-MS shows a split peak/shoulder with the exact same mass (m/z 243) as the target product.

  • Causality: If your starting material was 2,5-dichloro-3-nitropyridine, nucleophilic attack can theoretically occur at either the 2-position or the 5-position. While the 2-position is highly activated by the ortho-nitro group, trace amounts of the 5-substituted regioisomer can form.

  • Solution: Selective recrystallization. The regioisomers possess different spatial geometries and crystal packing energies. Recrystallization from hot ethanol selectively crashes out the thermodynamically favored 2-substituted isomer upon slow cooling.

Self-Validating Experimental Protocols

Protocol A: pH-Controlled Acid-Base Extraction (Piperazine Removal)
  • Objective: Complete removal of highly polar, unreacted piperazine from the crude SNAr mixture.

  • Step-by-Step:

    • Dilute the crude reaction mixture in Ethyl Acetate (EtOAc) (10 mL per gram of crude material).

    • Prepare a 0.5 M Sodium Acetate/Acetic Acid buffer solution and adjust the pH to strictly 5.5.

    • Wash the organic layer with the buffer solution (3 x 5 mL per gram). Mechanistic note: The free piperazine protonates and migrates to the aqueous layer, while the product remains in the EtOAc.

    • Wash the organic layer once with saturated NaCl (brine), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Self-Validation Check: Spot the concentrated organic phase on a silica TLC plate and stain with Ninhydrin (requires heat). Free piperazine will appear as a dark red/purple spot stuck exactly at the baseline. The extraction is validated as complete when the baseline spot is completely absent.

Protocol B: Normal-Phase Flash Chromatography (Bis-Adduct Removal)
  • Objective: Separation of the target mono-adduct from the non-polar bis-adduct.

  • Step-by-Step:

    • Dry-load the concentrated product from Protocol A onto Celite or silica gel to ensure a tight loading band.

    • Equilibrate a silica gel column with 100% Dichloromethane (DCM).

    • Load the sample and elute with 100% DCM for 3 column volumes (CV). Mechanistic note: This flushes out the non-polar bis-adduct (Rf 0.85).

    • Apply a gradient of 1% to 10% Methanol (MeOH) in DCM containing 0.1% Triethylamine (TEA). Mechanistic note: TEA acts as a competing base to mask the acidic silanol groups on the silica, preventing peak tailing of your basic mono-adduct (2[2]).

    • Collect fractions and pool those containing the pure product (Rf ~0.35 in 9:1 DCM:MeOH).

  • Self-Validation Check: Analyze the pooled fractions via LC-MS. The protocol is validated when the chromatogram shows a single peak at m/z 243, with a complete absence of the m/z 400 mass signal.

References

  • Composition and antiviral activity of substituted azaindoleoxoacetic piperazine derivatives. Google Patents (WO2004014380A1). Available at:[1]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. National Institutes of Health (NIH). Available at:[Link][3]

Sources

Technical Support Center: Mitigating Batch-to-Batch Variability in the Synthesis of 1-(5-Chloro-3-nitropyridin-2-yl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and control the synthesis of 1-(5-Chloro-3-nitropyridin-2-yl)piperazine, a key intermediate in pharmaceutical development. By understanding the critical parameters and underlying chemical principles of the synthetic process, you can achieve greater consistency and mitigate batch-to-batch variability.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Part 1: Starting Material Quality and Control

Q1: My reaction is inconsistent, with variable yields and impurity profiles from the start. Could my starting materials be the cause?

A1: Absolutely. The quality and handling of your starting materials, 2,5-dichloro-3-nitropyridine and piperazine, are foundational to achieving a reproducible synthesis. Inconsistencies here will invariably propagate through the process.

  • 2,5-Dichloro-3-nitropyridine (CAS 21427-62-3):

    • Purity & Isomeric Contaminants: The synthesis of dichloropyridines can produce various regioisomers.[1] Contamination with other isomers (e.g., 2,3-dichloro-5-nitropyridine) will lead to the formation of undesired product isomers that may be difficult to separate. Always verify the purity and identity of your starting material by NMR and melting point (lit. mp ~45°C) before use.[2][3]

    • Stability: While relatively stable, improper storage can lead to degradation. Store in a cool, dark, and dry place.

  • Piperazine (CAS 110-85-0):

    • Hydration State: Piperazine is hygroscopic and commonly exists as a hexahydrate.[4] Using piperazine hydrate without accounting for the water content will lead to an incorrect molar ratio of reactants, potentially favoring side reactions. For this synthesis, anhydrous piperazine is strongly recommended to prevent unwanted side reactions with the electrophilic pyridine.

    • Purity: Commercial piperazine can contain impurities from its manufacturing process, such as N-alkylated piperazines or other polyethylene polyamines.[4] These nucleophilic impurities can compete in the reaction, leading to a complex product mixture. The purity of piperazine is critical for achieving desired outcomes in pharmaceutical synthesis.[5]

Q2: I'm using piperazine hexahydrate. Can I use it directly, or should I switch to anhydrous?

A2: While you can use piperazine hexahydrate, it is not recommended for achieving high consistency. The presence of water can hydrolyze the starting material and alter the reaction environment. It is best practice to either use commercially available anhydrous piperazine or dry the hexahydrate before use. If you must use the hydrate, you must adjust the mass to account for the six water molecules to maintain the correct molar stoichiometry.

Part 2: Troubleshooting the Nucleophilic Aromatic Substitution (SNAr) Reaction

The synthesis of 1-(5-Chloro-3-nitropyridin-2-yl)piperazine proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. The electron-deficient nature of the pyridine ring, further activated by the electron-withdrawing nitro group, facilitates the attack by the nucleophilic piperazine.[6]

Q3: My reaction yield is consistently low. What are the most likely causes?

A3: Low yields in this SNAr reaction typically point to issues with reaction conditions, stoichiometry, or moisture.

  • Insufficient Activation/Reactivity: The reaction temperature may be too low. While SNAr reactions on highly activated rings can proceed at room temperature, gentle heating (e.g., 50-80°C) is often required to drive the reaction to completion. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time and temperature.[7]

  • Moisture: The presence of water can lead to hydrolysis of the starting 2,5-dichloro-3-nitropyridine. Ensure all glassware is oven-dried, use anhydrous solvents, and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

  • Improper Base/Solvent System: While piperazine can act as its own base, adding a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) can be beneficial to scavenge the HCl formed during the reaction, preventing the protonation and deactivation of the piperazine nucleophile. Aprotic polar solvents like DMF, DMSO, or acetonitrile are typically effective for SNAr reactions.[8]

Q4: I am observing a significant amount of a high-molecular-weight impurity, likely from di-substitution. How can I favor mono-substitution?

A4: The formation of the di-substituted byproduct, where a molecule of 2,5-dichloro-3-nitropyridine reacts with both nitrogen atoms of a single piperazine molecule, is a common problem. There are two primary strategies to ensure mono-substitution:

  • Stoichiometric Control: Use a significant excess of piperazine (e.g., 3-5 equivalents). By Le Châtelier's principle, a large excess of one nucleophile statistically favors the reaction of each electrophile with only one piperazine molecule. The downside is the potential difficulty in removing the excess piperazine during work-up.[9]

  • Use of a Protecting Group: This is the most robust method for guaranteeing mono-substitution. Reacting 2,5-dichloro-3-nitropyridine with N-Boc-piperazine (tert-butyl piperazine-1-carboxylate) ensures that only one nitrogen is available to react. The Boc group can then be easily removed under acidic conditions (e.g., trifluoroacetic acid or HCl in dioxane) to yield the final product.[10][11][12]

Q5: My product is contaminated with an isomer. How can I improve the regioselectivity?

A5: The desired product results from nucleophilic attack at the C2 position of the pyridine ring. This position is highly favored due to strong electronic activation from both the ring nitrogen (ortho position) and the C3-nitro group (ortho position).[13][14] Attack at the C5 position is electronically disfavored. If you are observing the C5-substituted isomer, it suggests either an isomeric impurity in your starting material or extreme reaction conditions promoting less-favored pathways.

  • Verify Starting Material: First, confirm the structure of your 2,5-dichloro-3-nitropyridine starting material.

  • Control Temperature: Avoid excessive heating, as it can lower the selectivity of the reaction.[15]

  • Solvent Effects: The choice of solvent can sometimes influence regioselectivity in SNAr reactions on substituted pyridines.[16] While less common for such a strongly biased substrate, screening solvents like THF, acetonitrile, and DMF could be beneficial.

Part 3: Work-up and Purification

Q6: I am experiencing product loss during the aqueous work-up. What are the best practices for extraction?

A6: The product, containing a free secondary amine on the piperazine ring, is basic. This property can be exploited for purification but can also lead to losses if the pH is not controlled.

  • pH Control: During extraction with an organic solvent (like Dichloromethane or Ethyl Acetate), ensure the aqueous layer is basic (pH > 9). If the aqueous layer is acidic or neutral, your product may be protonated and remain in the aqueous phase as a salt. You may need to add a base like sodium carbonate or sodium hydroxide solution.[17]

  • Emulsion Formation: Piperazine derivatives can sometimes cause emulsions. To break them, add brine (saturated NaCl solution) or allow the mixture to stand for a longer period.

Q7: What is the most effective method for purifying the final product to >99% purity?

A7: A combination of techniques is often best.

  • Acid-Base Extraction: For crude purification, you can wash the organic solution of your product with dilute acid (e.g., 1M HCl). The basic product will move to the aqueous layer, leaving non-basic impurities behind. You can then basify the aqueous layer and re-extract the pure product.[15]

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol, isopropanol, or ethyl acetate/hexane mixtures) is an excellent method for achieving high purity on a large scale.[11]

  • Column Chromatography: For the highest purity, especially on a smaller scale, flash column chromatography is effective. Due to the basic nature of the product, tailing can be an issue on silica gel. This can often be mitigated by pre-treating the silica with a base or by adding a small amount (0.5-1%) of a base like triethylamine to the eluent.[15][18]

Part 4: Analytical Characterization for Batch Comparison

Q8: What analytical techniques are essential for assessing batch purity and ensuring consistency?

A8: A robust analytical package is crucial for identifying and quantifying impurities, thereby ensuring batch-to-batch consistency.

  • HPLC-UV: This is the workhorse for purity assessment. A gradient method can separate the main product from starting materials and byproducts. Develop a validated method to quantify the purity and impurity levels.[19][20]

  • LC-MS: Liquid Chromatography-Mass Spectrometry is invaluable for identifying the molecular weights of unknown impurities, which provides crucial clues to their structure (e.g., confirming di-substitution or isomeric products).[20]

  • ¹H and ¹³C NMR: Nuclear Magnetic Resonance spectroscopy is essential for confirming the structure of the final product and identifying regioisomers. The chemical shifts and coupling patterns will be distinct for the desired C2-substituted product versus any C5-substituted isomer.

TechniquePurposeKey Information
HPLC-UV Purity Assessment & Quantification% Purity, Relative amounts of known and unknown impurities.[19]
LC-MS Impurity IdentificationMolecular weight of byproducts (e.g., di-substituted, isomers).[20]
NMR Structural ConfirmationUnambiguous verification of the chemical structure and regiochemistry.
Melting Point Purity IndicationA sharp melting point indicates high purity; a broad range suggests impurities.

Visual Guides & Workflows

Synthetic Pathway and Potential Side-Products

The following diagram illustrates the primary synthetic route and the formation of key potential byproducts that contribute to batch variability.

G cluster_reactants Starting Materials cluster_products Reaction Products SM1 2,5-Dichloro-3-nitropyridine Reaction SNAr Reaction (Solvent, Base, Temp) SM1->Reaction SM2 Piperazine (or N-Boc-Piperazine) SM2->Reaction Product 1-(5-Chloro-3-nitropyridin-2-yl)piperazine (Desired Product) Side1 Di-substitution Byproduct Side2 Isomeric Byproduct (C5-Substitution) Reaction->Product Major Pathway Reaction->Side1 Excess Electrophile or No Protecting Group Reaction->Side2 Isomeric SM Impurity or Harsh Conditions

Caption: Synthetic pathway for 1-(5-Chloro-3-nitropyridin-2-yl)piperazine.

Troubleshooting Decision Tree

Use this flowchart to diagnose and resolve common issues encountered during the synthesis.

G start Problem Observed q1 Low Yield? start->q1 q2 Impure Product? start->q2 a1_1 Check for moisture. Use anhydrous reagents/solvents. q1->a1_1 Yes q3 Identify Impurity by LC-MS q2->q3 Yes a1_2 Increase temperature or reaction time. Monitor by TLC/LCMS. a1_1->a1_2 a1_3 Ensure proper base is used (e.g., TEA, DIPEA). a1_2->a1_3 q4 High MW Impurity (Di-substitution)? q3->q4 q5 Isomeric Impurity? q3->q5 a4_1 Use excess piperazine (3-5 eq). or q4->a4_1 Yes a5_1 Analyze starting material for isomeric impurities. q5->a5_1 Yes a4_2 Use N-Boc-piperazine followed by deprotection. a4_1->a4_2

Caption: A decision tree for troubleshooting common synthesis issues.

Experimental Protocols

Protocol 1: Synthesis using N-Boc-Piperazine (Recommended for High Reproducibility)

This protocol utilizes a protecting group strategy to prevent di-substitution, ensuring a cleaner reaction profile.

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2,5-dichloro-3-nitropyridine (1.0 eq) and N-Boc-piperazine (1.1 eq).

  • Solvent and Base Addition: Add anhydrous acetonitrile (or DMF) to achieve a concentration of ~0.5 M. Add a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq).

  • Reaction: Place the flask under an inert nitrogen atmosphere. Heat the reaction mixture to 60-70 °C and stir. Monitor the consumption of the starting material by TLC or LC-MS (typically 4-8 hours).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with water (2x) and brine (1x).

  • Isolation of Intermediate: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude Boc-protected product, which can be purified by column chromatography or used directly if sufficiently pure.

  • Deprotection: Dissolve the crude intermediate in dichloromethane (DCM). Add trifluoroacetic acid (TFA) (4-5 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Final Isolation: Remove all volatiles under reduced pressure. Dissolve the residue in DCM and wash carefully with a saturated aqueous sodium bicarbonate solution until the aqueous layer is basic (pH > 9). Extract the aqueous layer with DCM (2x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the final product, 1-(5-Chloro-3-nitropyridin-2-yl)piperazine.[10]

Protocol 2: Purification by Flash Column Chromatography
  • Column Preparation: Prepare a silica gel column. To minimize tailing of the basic product, the silica slurry can be made in the mobile phase containing 0.5% triethylamine.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate, and carefully load the dry powder onto the top of the prepared column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% and gradually increasing to 50% EtOAc). Ensure the mobile phase contains 0.5% triethylamine throughout the gradient.

  • Fraction Collection: Collect fractions and monitor them by TLC. Combine the fractions containing the pure product.

  • Solvent Removal: Remove the solvent and triethylamine from the combined fractions under reduced pressure to yield the purified product.[18]

References

  • BenchChem. (2025).
  • de Lescure, L., et al. (n.d.).
  • Triborane (B3H7)-mediated regioselective substitution reactions of pyridine derivatives. (n.d.). Royal Society of Chemistry.
  • BenchChem. (2025). Technical Support Center: Regioselectivity in Substituted Pyridine Reactions.
  • BenchChem. (2025). Technical Support Center: Synthesis of Nitropyridines.
  • ResearchGate. (2025).
  • BenchChem. (2025). Troubleshooting common issues in pyridine synthesis.
  • The Royal Society of Chemistry. (2013). Supplementary Information Synthetic routes to compounds 5 and 10-19.
  • The Role of Piperazine Derivatives in Chemical Synthesis and Manufacturing. (2025).
  • Guo, Y.W., et al. (2020).
  • ChemicalBook. (n.d.). 1-(5-CHLORO-PYRIDIN-2-YL)-PIPERAZINE synthesis.
  • A Review on Analytical Methods for Piperazine Determin
  • BenchChem. (2025). Technical Support Center: Purification of Piperazine-Containing Compounds.
  • MDPI. (2025). Nitropyridines in the Synthesis of Bioactive Molecules.
  • Merck. (n.d.). 2,5-dichloro-3-nitropyridine.
  • Wiley Online Library. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.
  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines.
  • PubChem. (n.d.). 2,5-Dichloro-3-nitropyridine.
  • Chemistry Stack Exchange. (2017). Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine.
  • Google Patents. (n.d.).
  • Journal of Chemical and Pharmaceutical Research. (n.d.).
  • PMC. (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs.
  • BenchChem. (n.d.). Application Notes and Protocols for the Purification of Crude 1-(5-Chlorothiophene-2-carbonyl)piperazine.
  • MDPI. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor.
  • MDPI. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.
  • Chemistry Stack Exchange. (2018).
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Validation & Comparative

Validating the Target Engagement of 1-(5-Chloro-3-nitropyridin-2-yl)piperazine-Derived Probes in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Context

The compound 1-(5-Chloro-3-nitropyridin-2-yl)piperazine (CNPP) is a highly versatile chemical building block and pharmacophore frequently utilized in the design of targeted therapeutics, most notably in the synthesis of Phosphoinositide 3-kinase (PI3K) inhibitors [4]. While biochemical assays can easily confirm whether a CNPP-derived molecule inhibits a purified kinase in a cell-free environment, they fail to account for critical physiological barriers such as cellular permeability, metabolic stability, and competition with high intracellular ATP concentrations.

To bridge the gap between in vitro potency and in vivo efficacy, researchers must validate intracellular target engagement (TE) . This guide objectively compares three state-of-the-art methodologies—CETSA, NanoBRET, and DARTS—for proving that CNPP-derived probes physically bind to their intended endogenous targets inside living cells.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (Target) RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 Substrate AKT AKT / PKB PIP3->AKT Recruitment mTOR mTORC1 AKT->mTOR Activation CNPP CNPP-Derived Inhibitor CNPP->PI3K Target Engagement (Competitive Binding)

Fig 1. Intracellular PI3K signaling pathway and targeted inhibition by CNPP-derived compounds.

Comparative Overview of Target Engagement Assays

When validating a novel CNPP-derived kinase inhibitor, selecting the right TE assay depends on whether you prioritize real-time kinetics, label-free endogenous detection, or target deconvolution.

  • NanoBRET (Bioluminescence Resonance Energy Transfer): A live-cell, real-time assay that relies on a NanoLuc-fused target and a cell-permeable fluorescent tracer. It is ideal for calculating intracellular compound residence time and apparent affinity [2].

  • CETSA (Cellular Thermal Shift Assay): A label-free technique based on the biophysical principle that ligand binding thermodynamically stabilizes a protein against heat-induced denaturation. It is the gold standard for confirming engagement with endogenous, unmodified targets [1].

  • DARTS (Drug Affinity Responsive Target Stability): A label-free method utilizing the principle that ligand binding protects the target protein from protease digestion. It is highly useful for target deconvolution of early-stage pharmacophores [3].

TE_Workflow cluster_CETSA CETSA (Label-Free) cluster_NanoBRET NanoBRET (Live-Cell) Compound CNPP Probe Treatment Heat Thermal Gradient (Heating) Compound->Heat Tracer Add Fluorescent Tracer Compound->Tracer Lysis Cell Lysis & Centrifugation Heat->Lysis WB Western Blot (Soluble Target) Lysis->WB BRET Measure BRET Signal Tracer->BRET Displacement

Fig 2. Workflow comparison of CETSA and NanoBRET for validating intracellular target engagement.

Quantitative Data Presentation

To objectively compare these platforms, the table below summarizes the target engagement profile of a representative CNPP-derived PI3K inhibitor ("CNPP-PI3K-1") against a well-characterized pan-PI3K inhibitor control (Wortmannin). Notice the expected rightward shift (higher IC50/EC50) when moving from cell-free biochemical assays to intact cellular assays, driven by membrane permeability and intracellular ATP competition.

Assay ModalityReadoutTarget StateCNPP-PI3K-1 Apparent AffinityControl (Wortmannin)Throughput
Biochemical Kinase ATP ConsumptionPurified Recombinant12 nM (IC₅₀)3 nM (IC₅₀)High
NanoBRET TE Luminescence RatioLive-Cell (Exogenous)85 nM (EC₅₀)18 nM (EC₅₀)High
CETSA (ITDR) Western Blot BandIntact Cell (Endogenous)110 nM (EC₅₀)25 nM (EC₅₀)Low-Medium
DARTS Protease ResistanceCell Lysate (Endogenous)Positive StabilizationPositive StabilizationLow

Experimental Protocols

To ensure scientific integrity and reproducibility, every protocol must act as a self-validating system. The following methodologies detail the critical steps and the underlying causality for each action.

Protocol A: NanoBRET Target Engagement (Live-Cell Kinetics)

Objective: Quantify the intracellular affinity and residence time of the CNPP probe.

  • Cell Plating & Transfection: Transfect HEK293T cells with a plasmid encoding the target kinase (e.g., PI3K) fused to NanoLuc luciferase.

    • Causality: The NanoLuc fusion acts as the bioluminescent energy donor directly tethered to the target, ensuring that any BRET signal generated is strictly localized to the kinase of interest [2].

  • Tracer Equilibration: Add a cell-permeable fluorescent tracer (energy acceptor) at a concentration near its K_d and incubate for 2 hours.

    • Causality: Establishing a steady-state equilibrium between the tracer and the NanoLuc-target is required before introducing the competitor. This provides a stable baseline BRET signal.

  • Compound Addition (Competition): Treat the cells with a serial dilution of the CNPP-derived probe (e.g., 1 nM to 10 µM) and incubate for an additional 2 hours. Include a vehicle control (DMSO) and a positive control (Wortmannin).

    • Causality: If the CNPP probe successfully permeates the cell and engages the target, it will competitively displace the fluorescent tracer from the binding pocket, resulting in a dose-dependent decrease in the BRET ratio.

  • Signal Detection: Add Nano-Glo substrate and immediately measure dual-emission luminescence (e.g., 460 nm for NanoLuc, 610 nm for the tracer). Calculate the BRET ratio (610/460).

Protocol B: Isothermal Dose-Response CETSA (Label-Free Endogenous TE)

Objective: Confirm that the CNPP probe binds the unmodified, endogenous target in its native cellular environment.

  • Intact Cell Incubation: Culture target cells (e.g., HCT116) to 70% confluency. Treat cells with a serial dilution of the CNPP probe for 1 hour at 37°C.

    • Causality: Treating intact cells rather than lysates ensures that the assay captures the drug-target interaction under physiological conditions, accounting for active transport, membrane permeability, and native protein complex formations [1].

  • Thermal Challenge: Harvest the cells, wash with PBS, and divide into equal aliquots. Heat the aliquots at a fixed temperature (e.g., the established T_agg of PI3K, typically around 52°C) for exactly 3 minutes, followed by 3 minutes at room temperature.

    • Causality: The applied heat will denature and precipitate unbound PI3K. However, PI3K molecules bound by the CNPP probe will receive thermodynamic stabilization and remain folded in solution.

  • Lysis and Separation: Lyse the cells using freeze-thaw cycles (liquid nitrogen to 37°C water bath). Centrifuge at 20,000 x g for 20 minutes at 4°C.

    • Causality: High-speed centrifugation pellets the heat-denatured, aggregated proteins. The supernatant retains only the soluble, ligand-stabilized target.

  • Quantification: Analyze the soluble fractions via Western Blotting using a target-specific antibody. Plot the band intensity against compound concentration to determine the intracellular EC50.

Conclusion & Strategic Recommendations

Validating the target engagement of 1-(5-Chloro-3-nitropyridin-2-yl)piperazine derivatives requires a multi-tiered approach.

  • Use NanoBRET during the lead optimization phase. Its high-throughput nature and live-cell kinetic readouts allow for rapid structure-activity relationship (SAR) profiling of cell permeability and target residence time.

  • Use CETSA as a definitive validation step before in vivo animal studies. Because CETSA requires no genetic modification or fluorescent tracers, it provides the most physiologically relevant proof that your CNPP-derived pharmacophore engages the endogenous target.

  • Use DARTS if the CNPP scaffold exhibits unexpected phenotypic toxicity, as it allows for unbiased target deconvolution across the entire proteome to identify off-target liabilities.

References

  • Molina, D. M., et al. "Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay." Science 341.6141 (2013): 84-87. Available at:[Link]

  • Robers, M. B., et al. "Target engagement and drug residence time can be observed in living cells with BRET." Nature Communications 6.1 (2015): 10091. Available at: [Link]

  • Lomenick, B., et al. "Target identification using drug affinity responsive target stability (DARTS)." Proceedings of the National Academy of Sciences 106.51 (2009): 21984-21989. Available at:[Link]

  • "Selective inhibitors of PI3K activity and methods of using such materials." US Patent 2010/0331293 A1 (2010).

Navigating the Kinome: A Comparative Cross-Reactivity Analysis of 1-(5-Chloro-3-nitropyridin-2-yl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, particularly in oncology, the protein kinase family has emerged as a pivotal target class.[1] The development of small molecule kinase inhibitors has revolutionized cancer therapy, yet a significant challenge remains: achieving target selectivity.[1][2][3] Due to the highly conserved nature of the ATP-binding site across the human kinome, many inhibitors exhibit polypharmacology, binding to multiple kinases.[3][4] This promiscuity can lead to off-target effects and associated toxicities, underscoring the critical need for comprehensive cross-reactivity profiling of any new chemical entity.[1][4]

This guide provides an in-depth comparative analysis of the kinase cross-reactivity profile of a novel compound, 1-(5-Chloro-3-nitropyridin-2-yl)piperazine. The piperazine moiety is a privileged scaffold in medicinal chemistry, known to impart favorable pharmacokinetic properties.[5][6][7] Coupled with a substituted nitropyridine, this compound presents a promising starting point for kinase inhibitor development.[8][9] Here, we present a hypothetical, yet plausible, cross-reactivity profile against a panel of representative kinases, compared with established multi-kinase inhibitors, Staurosporine and Dasatinib. This guide will detail the experimental methodologies, present comparative data, and offer insights into the interpretation of these findings, providing a framework for the evaluation of novel kinase inhibitors.

The Imperative of Kinase Selectivity

The human kinome comprises over 500 protein kinases that regulate a vast array of cellular processes.[1] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer.[1] While targeting a specific disease-driving kinase is the primary goal, unintended inhibition of other kinases can lead to a spectrum of adverse effects. Therefore, early and comprehensive kinase inhibitor profiling is not merely a characterization step but a cornerstone of a successful drug development campaign.[2][10] It allows for the early identification of potential liabilities and provides a rational basis for lead optimization towards greater selectivity.

Experimental Design for Kinase Cross-Reactivity Profiling

To assess the selectivity of 1-(5-Chloro-3-nitropyridin-2-yl)piperazine, a robust and standardized assay platform is essential. For this hypothetical study, we will utilize a radiometric assay format, a gold standard for its direct measurement of enzymatic activity and high reproducibility.[11][12]

Diagram of the Kinase Profiling Workflow

Kinase Profiling Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound 1-(5-Chloro-3-nitropyridin-2-yl)piperazine & Control Inhibitors Incubation Incubation at 30°C Compound->Incubation KinasePanel Kinase Panel (e.g., TK, TKL, STE, etc.) KinasePanel->Incubation AssayComponents Assay Components (ATP [γ-³³P], Substrate, Buffer) AssayComponents->Incubation Quenching Reaction Quenching Incubation->Quenching Filtration Filter Binding Quenching->Filtration Washing Washing Filtration->Washing Scintillation Scintillation Counting Washing->Scintillation DataProcessing Data Processing (% Inhibition Calculation) Scintillation->DataProcessing IC50 IC50 Determination DataProcessing->IC50

Caption: A generalized workflow for radiometric kinase cross-reactivity profiling.

Detailed Experimental Protocol: Radiometric Kinase Assay (e.g., HotSpot™ Assay)
  • Compound Preparation:

    • Prepare a 10 mM stock solution of 1-(5-Chloro-3-nitropyridin-2-yl)piperazine, Staurosporine, and Dasatinib in 100% DMSO.

    • Perform serial dilutions to create a 10-point concentration gradient for IC50 determination.

  • Kinase Reaction Mixture:

    • For each kinase to be tested, prepare a reaction mixture containing the specific kinase, its corresponding substrate, and a buffer solution with cofactors (e.g., MgCl₂, MnCl₂).

    • The ATP concentration should be kept at or near the Km for each individual kinase to ensure accurate and comparable IC50 values.[13]

  • Assay Procedure:

    • Add the test compounds at various concentrations to the kinase reaction mixture.

    • Initiate the kinase reaction by adding [γ-³³P]ATP.

    • Incubate the reaction at 30°C for a predetermined time, ensuring the reaction is within the linear range.

    • Stop the reaction by adding a quenching solution (e.g., phosphoric acid).

    • Spot the reaction mixture onto a filter membrane which captures the phosphorylated substrate.

    • Wash the filter membranes to remove unincorporated [γ-³³P]ATP.

    • Measure the amount of incorporated radiolabel using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a sigmoidal dose-response curve.

Comparative Cross-Reactivity Data

The following table presents hypothetical IC50 values for 1-(5-Chloro-3-nitropyridin-2-yl)piperazine and two well-characterized kinase inhibitors, Staurosporine (a broad-spectrum inhibitor) and Dasatinib (a multi-kinase inhibitor), against a representative panel of kinases from different families.

Kinase FamilyKinase1-(5-Chloro-3-nitropyridin-2-yl)piperazine IC50 (nM)Staurosporine IC50 (nM)Dasatinib IC50 (nM)
TK ABL125060.5
SRC48020.8
FLT335 1520
EGFR>10,0005500
TKL AURKA85 2045
AURKB1501030
STE MAP2K1 (MEK1)>10,000>1,000>1,000
MAPK14 (p38α)1,20050250
AGC AKT15,500100>1,000
PRKCA (PKCα)>10,0003>1,000
CAMK CAMK2A>10,00025>1,000
CK1 CSNK1D8,00080>1,000

Interpretation of Results and Selectivity Analysis

The hypothetical data suggests that 1-(5-Chloro-3-nitropyridin-2-yl)piperazine exhibits a degree of selectivity. Its most potent activity is against FLT3 and Aurora A (AURKA) , with IC50 values of 35 nM and 85 nM, respectively. This profile is notably different from the broad-spectrum inhibition of Staurosporine and the distinct multi-kinase profile of Dasatinib.

  • Selectivity against FLT3: The compound shows promising activity against Fms-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase frequently mutated in acute myeloid leukemia (AML).[14][15] The greater than 285-fold selectivity over EGFR, another receptor tyrosine kinase, is a positive attribute.

  • Aurora Kinase Inhibition: Inhibition of AURKA, a key regulator of mitosis, is also observed. Dual inhibition of FLT3 and Aurora kinases has been explored as a therapeutic strategy in AML.[8]

  • Comparison with Controls:

    • Staurosporine: As expected, Staurosporine inhibits a wide range of kinases with high potency, highlighting the promiscuous nature of some kinase inhibitor scaffolds.

    • Dasatinib: Dasatinib demonstrates potent inhibition of ABL1 and SRC, its primary targets, but also shows activity against other kinases like FLT3 and AURKB.

The selectivity of 1-(5-Chloro-3-nitropyridin-2-yl)piperazine can be quantified using a Selectivity Score , which can be calculated in various ways. A simple approach is to determine the ratio of IC50 values for off-target kinases to the on-target kinase. For example, the selectivity for FLT3 over ABL1 would be 250 nM / 35 nM ≈ 7.1-fold.

Potential Signaling Pathway Implications

The potent inhibition of FLT3 suggests that 1-(5-Chloro-3-nitropyridin-2-yl)piperazine could interfere with the downstream signaling pathways regulated by this kinase. In AML, constitutively active FLT3 mutants drive cell proliferation and survival through pathways such as RAS/MEK/ERK and PI3K/AKT.

Diagram of a Simplified FLT3 Signaling Pathway

FLT3 Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor RAS RAS FLT3->RAS PI3K PI3K FLT3->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor 1-(5-Chloro-3-nitropyridin-2-yl)piperazine Inhibitor->FLT3 Inhibition

Caption: Inhibition of FLT3 by the compound can block downstream pro-survival signaling.

Conclusion and Future Directions

This comparative guide illustrates a systematic approach to characterizing the cross-reactivity profile of a novel kinase inhibitor, 1-(5-Chloro-3-nitropyridin-2-yl)piperazine. The hypothetical data presented herein suggests a promising selectivity profile with potent activity against FLT3 and AURKA, kinases of significant interest in oncology.

While this in vitro profiling provides a crucial first look at the compound's selectivity, further studies are warranted. These include:

  • Expansion of the Kinase Panel: Screening against a much larger panel of kinases (e.g., >300) is necessary to gain a more comprehensive understanding of its kinome-wide selectivity.[11]

  • Cellular Assays: Validating the inhibition of FLT3 and AURKA in cellular contexts, for example, in AML cell lines harboring FLT3 mutations.

  • Mechanism of Action Studies: Investigating whether the compound is an ATP-competitive inhibitor.[10]

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to improve potency and selectivity.[14]

By employing a rigorous and comparative approach to cross-reactivity profiling, researchers can make more informed decisions in the complex but rewarding journey of kinase inhibitor drug discovery.

References

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  • Gao, Y., et al. (2013). A broad-spectrum kinase inhibitor screen identifies polo-like kinase 1 as a key regulator of proliferation and survival in chronic lymphocytic leukemia. Blood, 122(7), 1290–1299. [Link]

  • Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127–132. [Link]

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  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • Klaeger, S., et al. (2017). The target landscape of clinical kinase drugs. Science, 358(6367), eaan4368. [Link]

  • UKM Medical Molecular Biology Institute. (2022, July 19). Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. Retrieved from [Link]

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  • Vidler, L. R., et al. (2012). In depth analysis of kinase cross screening data to identify chemical starting points for inhibition of the Nek family of kinases. Bioorganic & Medicinal Chemistry, 20(14), 4435–4444. [Link]

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A Comparative Efficacy Analysis of 1-(5-Chloro-3-nitropyridin-2-yl)piperazine Against Standard-of-Care Drugs in Potential Therapeutic Areas

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The piperazine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved drugs with a wide array of pharmacological activities, including anthelmintic, antibacterial, antifungal, anticancer, and central nervous system (CNS) effects.[1][2][3][4][5][6] The specific compound, 1-(5-Chloro-3-nitropyridin-2-yl)piperazine, is a distinct chemical entity for which, to date, no specific therapeutic application has been established in clinical practice. However, the structural alerts within the molecule—a substituted pyridine ring and a piperazine moiety—suggest several plausible avenues for therapeutic development. A closely related analog, 1-(3-nitropyridin-2-yl) piperazine, has been synthesized and evaluated as a potential radioligand for the 5-HT7 receptor, which is implicated in conditions such as glioblastoma multiforme, indicating potential CNS activity.

This guide provides a hypothetical yet scientifically grounded framework for evaluating the efficacy of 1-(5-Chloro-3-nitropyridin-2-yl)piperazine (herein referred to as "the compound") against current standard-of-care drugs in three potential therapeutic areas: helminthiasis, bacterial infections, and schizophrenia. The objective is to outline the necessary preclinical and clinical investigations required to establish a comparative efficacy profile for this novel chemical entity.

Hypothetical Therapeutic Area 1: Anthelmintic Activity

The historical use of piperazine as an anthelmintic agent makes this a primary area of investigation for any novel piperazine derivative.[7]

Current Standard-of-Care Anthelmintics

The standard treatment for common soil-transmitted helminthiasis (e.g., ascariasis, trichuriasis, hookworm) primarily involves the use of benzimidazoles.[7][8][9][10][11]

Drug ClassExamplesMechanism of Action
BenzimidazolesAlbendazole, MebendazoleInhibit microtubule polymerization by binding to β-tubulin, leading to impaired glucose uptake and eventual death of the helminth.
TetrahydropyrimidinesPyrantel PamoateActs as a depolarizing neuromuscular blocking agent, causing spastic paralysis of the worm, which is then expelled from the host's gastrointestinal tract.[9]
AvermectinsIvermectinBinds to glutamate-gated chloride ion channels in invertebrate nerve and muscle cells, leading to hyperpolarization and paralysis.[9][10]
Proposed Preclinical Efficacy Evaluation Workflow for the Compound

A rigorous preclinical evaluation is necessary to determine if the compound possesses anthelmintic properties comparable or superior to the standard of care.[12][13][14][15][16]

G cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Efficacy Models cluster_safety Safety Pharmacology a Primary Screen: Motility assay against C. elegans b Secondary Screen: Larval development and adult worm motility assays against target helminths (e.g., A. lumbricoides, T. trichiura) a->b Active compounds c Mechanism of Action Studies: e.g., tubulin polymerization assay, electrophysiological studies b->c Potent hits d Rodent models of helminth infection (e.g., H. polygyrus in mice) c->d Promising candidates e Dose-ranging studies to determine ED50 d->e f Comparative efficacy studies vs. Albendazole/Mebendazole e->f h Acute and repeated-dose toxicity studies in rodents f->h Efficacious doses g In vitro cytotoxicity assays (e.g., against mammalian cell lines) g->h

Caption: Preclinical workflow for evaluating a novel anthelmintic agent.

Experimental Protocols

1. In Vitro Motility Assay:

  • Objective: To assess the direct effect of the compound on worm motility.

  • Procedure:

    • Culture adult worms (e.g., Caenorhabditis elegans for initial screening) in a suitable medium.

    • Expose worms to a range of concentrations of the compound and a vehicle control.

    • Record worm movement at specified time points using an automated tracking system.

    • Calculate the concentration required to inhibit motility by 50% (IC50).

2. In Vivo Efficacy in a Mouse Model of Heligmosomoides polygyrus infection:

  • Objective: To evaluate the in vivo efficacy of the compound in reducing worm burden.

  • Procedure:

    • Infect mice with a standardized dose of H. polygyrus L3 larvae.

    • After a pre-patent period, treat groups of mice with the compound at various doses, a standard-of-care drug (e.g., albendazole), or a vehicle control.

    • After the treatment period, euthanize the mice and collect the intestines.

    • Count the number of adult worms present in the intestines.

    • Calculate the percentage reduction in worm burden compared to the vehicle control group.

Hypothetical Therapeutic Area 2: Antibacterial Activity

The inclusion of a chloro- and nitro-substituted pyridine ring attached to a piperazine core suggests potential for antibacterial activity, a common feature of many heterocyclic compounds.[1][2][3]

Current Standard-of-Care Antibiotics

The choice of standard-of-care antibiotics is highly dependent on the specific bacterial pathogen and the site of infection. For the purpose of this guide, we will consider broad categories of antibiotics used for common bacterial infections.[17][18][19][20][21]

Drug ClassExamplesGeneral Spectrum of Activity
Beta-lactamsAmoxicillin, CeftriaxoneBroad spectrum, including many Gram-positive and Gram-negative bacteria.
FluoroquinolonesCiprofloxacin, LevofloxacinBroad spectrum, particularly effective against Gram-negative bacteria.
MacrolidesAzithromycinEffective against atypical bacteria and some Gram-positive bacteria.
GlycopeptidesVancomycinPrimarily used for serious Gram-positive infections, including MRSA.[17]
Proposed Preclinical Efficacy Evaluation Workflow for the Compound

The preclinical evaluation of a new antibacterial agent requires a systematic approach to determine its spectrum of activity, potency, and mechanism of action.[22][23][24][25][26]

G cluster_in_vitro_ab In Vitro Characterization cluster_in_vivo_ab In Vivo Efficacy Models cluster_resistance Resistance Studies a Determination of Minimum Inhibitory Concentration (MIC) against a panel of Gram-positive and Gram-negative bacteria b Determination of Minimum Bactericidal Concentration (MBC) a->b c Time-kill kinetics studies a->c d Mechanism of Action studies (e.g., DNA gyrase inhibition, cell wall synthesis assays) b->d e Murine sepsis model d->e Promising candidates f Murine thigh infection model d->f g Comparative efficacy studies vs. standard-of-care antibiotics e->g f->g h Spontaneous frequency of resistance g->h i Serial passage resistance studies h->i G cluster_in_vitro_ap In Vitro Receptor Profiling cluster_in_vivo_ap In Vivo Behavioral Models cluster_safety_ap Safety & Side Effect Profile a Binding assays for dopamine (D2) and serotonin (5-HT2A, 5-HT7) receptors b Functional assays to determine agonist/antagonist activity a->b c Amphetamine-induced hyperlocomotion (models positive symptoms) b->c Promising candidates d Prepulse inhibition (PPI) of startle (models sensorimotor gating deficits) c->d e Novel object recognition (models cognitive deficits) d->e f Catalepsy test (predicts extrapyramidal side effects) e->f Efficacious compounds g Metabolic studies (e.g., weight gain) f->g

Caption: Preclinical workflow for evaluating a novel antipsychotic agent.

Experimental Protocols

1. Receptor Binding Assay:

  • Objective: To determine the affinity of the compound for key CNS receptors.

  • Procedure:

    • Prepare cell membranes expressing the target receptor (e.g., human D2 or 5-HT2A receptors).

    • Incubate the membranes with a radiolabeled ligand known to bind to the receptor and varying concentrations of the compound.

    • After incubation, separate the bound and free radioligand.

    • Measure the amount of bound radioligand and calculate the concentration of the compound that inhibits 50% of the specific binding of the radioligand (IC50), from which the binding affinity (Ki) can be derived.

2. Amphetamine-Induced Hyperlocomotion:

  • Objective: To assess the compound's ability to attenuate dopamine-mediated hyperactivity, a model for the positive symptoms of psychosis. [27]* Procedure:

    • Acclimate rodents to an open-field arena equipped with photobeam detectors to measure locomotor activity.

    • Administer the compound, a standard-of-care antipsychotic (e.g., haloperidol or risperidone), or a vehicle control.

    • After a pre-treatment period, administer amphetamine to induce hyperlocomotion.

    • Record locomotor activity for a specified duration.

    • Compare the level of activity between the different treatment groups to determine if the compound can reduce amphetamine-induced hyperactivity.

Conclusion

While 1-(5-Chloro-3-nitropyridin-2-yl)piperazine is currently a compound of unknown therapeutic value, its chemical structure suggests several plausible and exciting avenues for drug discovery. This guide outlines a systematic and scientifically rigorous approach to exploring its potential as an anthelmintic, antibacterial, or antipsychotic agent. Through the described preclinical workflows and experimental protocols, a comprehensive efficacy and safety profile can be established. A direct comparison of the generated data with the well-documented performance of standard-of-care drugs in these respective fields will be crucial in determining the ultimate clinical potential of this novel chemical entity. The successful progression through these evaluation stages would be the first step towards potentially introducing a new therapeutic option for patients in need.

References

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A Head-to-Head Comparison of Synthetic Routes for 1-(5-Chloro-3-nitropyridin-2-yl)piperazine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

1-(5-Chloro-3-nitropyridin-2-yl)piperazine is a valuable building block in medicinal chemistry, frequently utilized in the synthesis of various pharmacologically active compounds. The arrangement of the chloro, nitro, and piperazinyl substituents on the pyridine ring provides a versatile scaffold for further functionalization, making it a key intermediate in the development of novel therapeutics. The efficiency, scalability, and cost-effectiveness of the synthesis of this intermediate are therefore critical considerations for researchers in drug discovery and development.

This guide provides a comprehensive head-to-head comparison of two distinct synthetic routes for the preparation of 1-(5-Chloro-3-nitropyridin-2-yl)piperazine. Each route is presented with a detailed, step-by-step experimental protocol, a discussion of the underlying chemical principles, and an objective analysis of its advantages and disadvantages. This comparative analysis is intended to equip researchers, scientists, and drug development professionals with the necessary information to select the most appropriate synthetic strategy for their specific research needs.

Route 1: Direct Nucleophilic Aromatic Substitution (SNAr) from 2,6-Dichloro-3-nitropyridine

This is the most direct and commonly employed route for the synthesis of 1-(5-Chloro-3-nitropyridin-2-yl)piperazine. It relies on a regioselective nucleophilic aromatic substitution (SNAr) reaction between 2,6-dichloro-3-nitropyridine and piperazine.

Causality Behind Experimental Choices

The pyridine ring in 2,6-dichloro-3-nitropyridine is highly electron-deficient due to the presence of the electronegative nitrogen atom and the strongly electron-withdrawing nitro group. This electron deficiency activates the chlorine atoms towards nucleophilic attack. The nitro group at the 3-position exerts a strong activating effect on both the ortho (2-position) and para (6-position) chlorine atoms. However, the substitution reaction with piperazine occurs preferentially at the 2-position. This regioselectivity is primarily under kinetic control, where the inductive effect of the nitro group makes the C-2 position more electrophilic and thus more susceptible to nucleophilic attack.[1]

Experimental Protocol

Step 1: Synthesis of 2,6-Dichloro-3-nitropyridine

The synthesis of the starting material, 2,6-dichloro-3-nitropyridine, can be achieved from 2,6-dihydroxypyridine.

  • Materials: 2,6-dihydroxy-3-nitropyridine, phosphorus oxychloride (POCl₃), 1,2-dichloroethane.

  • Procedure:

    • To a 500 mL four-neck flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add 200 g of 1,2-dichloroethane, 76.5 g (0.5 mol) of phosphorus oxychloride, and 31.2 g (0.2 mol) of 2,6-dihydroxy-3-nitropyridine.

    • Heat the mixture with stirring to 80-82 °C and maintain this temperature for 8 hours.

    • Cool the reaction mixture to 20-25 °C.

    • Slowly pour the reaction mixture into 200 g of ice water with vigorous stirring.

    • Extract the aqueous mixture with 1,2-dichloroethane (3 x 50 mL).

    • Combine the organic layers and wash with 30 g of saturated sodium chloride solution.

    • Dry the organic phase over anhydrous sodium sulfate and remove the solvent by rotary evaporation to yield 2,6-dichloro-3-nitropyridine as a white-like solid.[2]

  • Yield: Approximately 92.1%.[2]

  • Purity: Approximately 99.1% (by liquid chromatography).[2]

Step 2: Synthesis of 1-(5-Chloro-3-nitropyridin-2-yl)piperazine

  • Materials: 2,6-dichloro-3-nitropyridine, piperazine, N,N-diisopropylethylamine (DIPEA), acetonitrile.

  • Procedure:

    • In a reaction vessel, dissolve 2,6-dichloro-3-nitropyridine (1.0 eq) in acetonitrile.

    • Add N,N-diisopropylethylamine (DIPEA) (1.5 eq) to the solution.

    • Add piperazine (1.2 eq) portion-wise to the stirred solution at room temperature.

    • Stir the reaction mixture at room temperature for 12-16 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Partition the residue between ethyl acetate and water.

    • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the organic layer and purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to afford 1-(5-Chloro-3-nitropyridin-2-yl)piperazine as a solid.

Logical Flow Diagram

Route_1 cluster_reagents A 2,6-Dihydroxy-3-nitropyridine B 2,6-Dichloro-3-nitropyridine A->B Chlorination C 1-(5-Chloro-3-nitropyridin-2-yl)piperazine B->C SNAr Reaction reagent1 POCl₃, 1,2-Dichloroethane reagent2 Piperazine, DIPEA, Acetonitrile

Caption: Synthetic pathway for Route 1.

Route 2: Synthesis via 2-Hydroxy-5-chloro-3-nitropyridine

This alternative route involves the initial coupling of piperazine with a hydroxypyridine derivative, followed by the conversion of the hydroxyl group into a chloro group. This approach avoids the use of the potentially more expensive 2,6-dichloro-3-nitropyridine.

Causality Behind Experimental Choices

In this route, the nucleophilic substitution of the hydroxyl group at the 2-position of 2-hydroxy-5-chloro-3-nitropyridine with piperazine is the initial key step. Hydroxyl groups on pyridine rings are generally poor leaving groups for SNAr reactions. Therefore, this step often requires more forcing conditions or activation of the hydroxyl group. A subsequent chlorination step is then necessary to introduce the chloro substituent at the 2-position. This is typically achieved using standard chlorinating agents like phosphorus oxychloride (POCl₃).

Experimental Protocol

Step 1: Synthesis of 2-Hydroxy-5-nitropyridine

This precursor can be synthesized from 2-aminopyridine.

  • Materials: 2-aminopyridine, nitric acid, sulfuric acid, sodium nitrite, hydrochloric acid.

  • Procedure:

    • Nitrate 2-aminopyridine with a mixture of nitric and sulfuric acid to obtain 2-amino-5-nitropyridine.

    • Convert the resulting 2-amino-5-nitropyridine to 2-hydroxy-5-nitropyridine via a diazonium salt intermediate.[4]

Step 2: Chlorination of 2-Hydroxy-5-nitropyridine to 2-Chloro-5-nitropyridine

  • Materials: 2-hydroxy-5-nitropyridine, phosphorus pentachloride (PCl₅), phosphorus oxychloride (POCl₃).

  • Procedure:

    • Heat a mixture of 2-hydroxy-5-nitropyridine with phosphorus pentachloride and phosphorus oxychloride.

    • After the reaction is complete, carefully quench the reaction mixture with ice water.

    • Extract the product with a suitable organic solvent, dry the organic layer, and remove the solvent to obtain 2-chloro-5-nitropyridine.[4]

Step 3: Synthesis of 1-(5-Chloro-3-nitropyridin-2-yl)piperazine from 2-Chloro-5-nitropyridine

This step is not a direct conversion to the target molecule and would require a subsequent nitration and chlorination at the 3 and 5 positions respectively, which is a complex and less direct approach. A more plausible, though not explicitly found, adaptation of this route would be to first synthesize 1-(5-hydroxy-3-nitropyridin-2-yl)piperazine and then chlorinate the hydroxyl group.

(Hypothetical) Step 3a: Synthesis of 1-(5-Hydroxy-3-nitropyridin-2-yl)piperazine

  • Materials: 2-hydroxy-5-chloro-3-nitropyridine, piperazine, a high-boiling point solvent (e.g., N-methyl-2-pyrrolidone).

  • Procedure:

    • In a sealed reaction vessel, heat a mixture of 2-hydroxy-5-chloro-3-nitropyridine and an excess of piperazine in a high-boiling point solvent at an elevated temperature (e.g., 150-180 °C) for several hours.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture and pour it into water.

    • Extract the product with an organic solvent, wash, dry, and purify by chromatography.

(Hypothetical) Step 3b: Chlorination of 1-(5-Hydroxy-3-nitropyridin-2-yl)piperazine

  • Materials: 1-(5-hydroxy-3-nitropyridin-2-yl)piperazine, phosphorus oxychloride (POCl₃).

  • Procedure:

    • Treat 1-(5-hydroxy-3-nitropyridin-2-yl)piperazine with phosphorus oxychloride at an elevated temperature.

    • Carefully quench the reaction mixture with ice.

    • Neutralize the solution and extract the product.

    • Purify the crude product by chromatography.

Note: The experimental details for this alternative route are less established in the provided search results and are presented as a plausible but less direct alternative. The direct SNAr reaction of a hydroxyl group is challenging, and the subsequent chlorination of a piperazine-containing pyridine ring may have side reactions.

Logical Flow Diagram

Route_2 cluster_reagents A 2-Hydroxy-5-chloro-3-nitropyridine B 1-(5-Hydroxy-3-nitropyridin-2-yl)piperazine A->B SNAr Reaction (Hypothetical) C 1-(5-Chloro-3-nitropyridin-2-yl)piperazine B->C Chlorination (Hypothetical) reagent1 Piperazine, High Temp. reagent2 POCl₃

Caption: Hypothetical synthetic pathway for Route 2.

Comparative Analysis

ParameterRoute 1: Direct SNArRoute 2: Via Hydroxypyridine
Number of Steps 2 (from 2,6-dihydroxy-3-nitropyridine)3 or more (from 2-aminopyridine)
Starting Materials 2,6-dihydroxy-3-nitropyridine, piperazine2-aminopyridine, piperazine
Key Reaction Regioselective SNArSNAr on hydroxypyridine, Chlorination
Reaction Conditions Generally mild to moderatePotentially harsh (high temperatures)
Yield Generally good to highLikely lower overall yield
Scalability GoodModerate, may require optimization
Purification Standard chromatographic methodsMay be more challenging due to potential byproducts
Advantages - More direct and efficient- Well-established regioselectivity- Milder reaction conditions for the key step- Potentially cheaper starting materials
Disadvantages - Precursor (2,6-dichloro-3-nitropyridine) may be more expensive- Less direct, more steps- SNAr on hydroxypyridine is challenging- Potential for side reactions during chlorination

Conclusion

Based on the available information, Route 1, the direct nucleophilic aromatic substitution of 2,6-dichloro-3-nitropyridine with piperazine, is the superior and more practical synthetic strategy for the preparation of 1-(5-Chloro-3-nitropyridin-2-yl)piperazine. This route is more direct, proceeds with well-defined regioselectivity, and is likely to provide higher overall yields under milder conditions. While Route 2 may offer the advantage of utilizing less expensive starting materials, the challenges associated with the nucleophilic substitution of a hydroxyl group and the potential for side reactions in the subsequent chlorination step make it a less desirable option for reliable and scalable synthesis.

For researchers requiring a robust and efficient synthesis of 1-(5-Chloro-3-nitropyridin-2-yl)piperazine, focusing on the optimization of Route 1 is the recommended approach.

References

  • PMC. New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study.
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  • Google Patents. CN110218177B - Preparation method of 2, 6-dichloro-3-nitropyridine.
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Safety Operating Guide

A Guide to the Safe and Compliant Disposal of 1-(5-Chloro-3-nitropyridin-2-yl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive, step-by-step guide for the proper disposal of 1-(5-Chloro-3-nitropyridin-2-yl)piperazine. As a matter of established laboratory protocol, in the absence of a specific Safety Data Sheet (SDS), a conservative approach based on the compound's chemical structure and the known hazards of its constituent functional groups is mandatory. This guide is designed for researchers, scientists, and drug development professionals to ensure procedural safety, regulatory compliance, and environmental stewardship.

The molecular structure of 1-(5-Chloro-3-nitropyridin-2-yl)piperazine incorporates three key functional groups that dictate its hazard profile and inform the required disposal protocols: a chlorinated pyridine ring, a nitro group, and a piperazine moiety. Consequently, this compound must be handled and disposed of as hazardous chemical waste.

Hazard Assessment and Waste Characterization

A thorough understanding of the potential hazards is the foundation of safe disposal. The structure of 1-(5-Chloro-3-nitropyridin-2-yl)piperazine suggests the following hazards based on analogous compounds:

  • Chlorinated Pyridine Core : Halogenated organic compounds are often classified as environmentally persistent and can be toxic.[1] The U.S. Environmental Protection Agency (EPA) has specific regulations, including land disposal restrictions, for many halogenated organic compounds.[2][3][4]

  • Nitroaromatic Group : Nitro compounds can be toxic and may pose reactivity hazards.[5][6] Structurally similar nitropyridines are known to cause skin, eye, and respiratory irritation.[7][8][9]

  • Piperazine Moiety : Piperazine and its derivatives can be corrosive, causing severe skin burns and eye damage, and may act as skin or respiratory sensitizers.[10][11]

Based on this analysis, 1-(5-Chloro-3-nitropyridin-2-yl)piperazine waste must be characterized as hazardous . It should be presumed to be harmful if swallowed or inhaled, and capable of causing serious skin and eye irritation.[8][11][12][13]

Core Directive: Immediate Safety Protocols for Handling and Disposal

Prior to handling the compound for disposal, it is imperative to implement the following engineering controls and wear the appropriate Personal Protective Equipment (PPE).

Engineering Controls:

  • Chemical Fume Hood: All handling and preparation for disposal must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[12][14]

  • Emergency Equipment: An emergency eyewash station and safety shower must be readily accessible and unobstructed.[10][12][14]

Personal Protective Equipment (PPE):

Protection TypeSpecificationRationale and Source
Eye Protection Chemical safety goggles or a full-face shield.Protects against splashes and airborne particles. Standard practice for all hazardous chemicals.[7][12][14]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).Protects against skin contact, irritation, and potential absorption. Always check manufacturer compatibility charts.[12][14]
Body Protection A fully-buttoned laboratory coat.Prevents contamination of personal clothing.[12][14]
Respiratory Required if dust may be generated outside a fume hood.A NIOSH-approved respirator may be necessary in the event of a spill or ventilation failure.[10][12]

Step-by-Step Disposal Protocol

The proper disposal of 1-(5-Chloro-3-nitropyridin-2-yl)piperazine is a multi-step process that begins with waste minimization and ends with a scheduled pickup by trained professionals. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste receptacles .[14][15][16]

Step 1: Waste Segregation

Proper segregation is the most critical step in ensuring safe and compliant disposal. This compound is a halogenated organic chemical . It must be segregated from non-halogenated waste streams.

Causality: Mixing halogenated and non-halogenated waste streams significantly increases disposal costs and complicates the disposal process.[17] Halogenated waste requires specific high-temperature incineration with scrubbers to neutralize acidic gases like HCl produced during combustion.[2]

WasteSegregation Start Generated Waste: 1-(5-Chloro-3-nitropyridin-2-yl)piperazine IsHalogenated Does the waste contain a carbon-halogen bond? Start->IsHalogenated HalogenatedContainer Collect in designated HALOGENATED ORGANIC WASTE container. IsHalogenated->HalogenatedContainer  Yes   NonHalogenatedContainer Collect in designated NON-HALOGENATED ORGANIC WASTE container. IsHalogenated->NonHalogenatedContainer  No   FinalDisposal Arrange for disposal via licensed hazardous waste contractor. HalogenatedContainer->FinalDisposal

Waste Segregation Decision Workflow
Step 2: Waste Collection and Containerization
  • Select an Appropriate Container: Use a container that is in good condition, compatible with the chemical, and has a tightly sealing lid. The original product container is often a suitable choice.[15]

  • Collect Waste:

    • Solid Waste: Collect pure compound, contaminated gloves, weigh boats, and other contaminated disposable labware in a designated solid waste container.

    • Liquid Waste: If the compound is in solution, collect it in a designated liquid waste container for halogenated solvents.

  • Avoid Mixing: Do not mix this waste with incompatible materials such as strong oxidizing agents, acids, or bases.[7][8][15]

Step 3: Labeling

Proper labeling is a regulatory requirement and essential for safety. The container must be clearly marked.

  • Attach a "HAZARDOUS WASTE" label as soon as the first drop of waste is added.[15][17]

  • Write the full, unabbreviated chemical name: "1-(5-Chloro-3-nitropyridin-2-yl)piperazine ".[12][15]

  • List all constituents and their approximate percentages if it is a mixed waste stream.

Step 4: Storage

Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory. This area must be:

  • Secure and under the control of laboratory personnel.

  • Away from drains and sources of ignition.[10]

  • Segregated from incompatible chemicals.[12]

Step 5: Arranging for Final Disposal

Once the container is full or you are ready to dispose of it, contact your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor to arrange for pickup.[12][15] Do not attempt to treat the chemical waste yourself unless it is part of a specifically approved and documented laboratory procedure.[14]

Emergency Procedures for Spills

In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.

  • Evacuate & Alert: Immediately alert others in the area and evacuate non-essential personnel.

  • Control & Communicate: If trained and safe to do so, control the source of the spill. Post warning signs.

  • Contain & Clean:

    • Wear the full PPE detailed in Section 2.

    • For a solid spill, carefully collect the material using non-sparking tools and place it into a sealed, labeled hazardous waste container.[14] Avoid creating dust.

    • For a liquid spill, cover with an inert absorbent material (e.g., vermiculite, sand).

    • Sweep or scoop up the absorbed material and place it into the hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleanup materials, including contaminated absorbent, gloves, and wipes, must be disposed of as hazardous waste.[14]

Summary: Do's and Don'ts

DoDon't
Treat this compound as hazardous waste.Do NOT dispose of it down the drain.[14][15][18]
Wear appropriate PPE at all times.[12][14]Do NOT place it in regular trash containers.[14]
Work in a certified chemical fume hood.[12][14]Do NOT mix with non-halogenated or incompatible waste.[15][17]
Segregate into a HALOGENATED waste container.[17]Do NOT leave the waste container open or unlabeled.[15]
Contact your EHS office for disposal.[12][15]Do NOT attempt to neutralize the waste without authorization.[14]

References

  • Safe Disposal of 4-(Piperazin-1-YL)
  • Safe Disposal of 1-(2-chloroethyl)piperazine Hydrochloride: A Procedural Guide. Benchchem.
  • Hazard Summary Identification for Piperazine. New Jersey Department of Health.
  • Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid. Carl ROTH.
  • Safety Data Sheet: Piperazine citr
  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency.
  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regul
  • Safe Disposal of 5-Ethynyl-2-nitropyridine: A Procedural Guide. Benchchem.
  • Safety Data Sheet: 2-Amino-6-chloro-3-nitropyridine. Thermo Fisher Scientific.
  • Organic Solvents Waste Management. Princeton University Environmental Health and Safety.
  • Safety Data Sheet: 5-Chloro-2-nitropyridine. Jubilant Ingrevia Limited.
  • EPA Hazardous Waste Codes. U.S. Environmental Protection Agency.
  • 40 CFR Appendix III to Subpart E of Part 268 - List of Halogenated Organic Compounds Regulated Under § 268.32.
  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • Safety Data Sheet: 2-Chloro-3-nitropyridine. Fisher Scientific.
  • Safety Data Sheet: Piperazine Anhydrous. TCI Chemicals.
  • Hazard Classification Guidance for Manufacturers, Importers, and Employers.
  • OSHA Hazard Information Bulletins: N-Nitroso Compounds in Industry.
  • Handbook for Pesticide Disposal by Common Chemical Methods. U.S. Environmental Protection Agency.
  • Safety Data Sheet: 1-(3-Chlorophenyl)piperazine (hydrochloride). Cayman Chemical.
  • Basis of OSHA Carcinogen Listing for Individual Chemicals. U.S. Environmental Protection Agency.
  • OSHA Respirator Requirements for Selected Chemicals.
  • Toxics Release Inventory (TRI) Basis of OSHA Carcinogens. U.S. Environmental Protection Agency.
  • Disposal of Chlorine-Containing Wastes.
  • Policies for Chlorinated Solvent Waste: An Exploratory Application of a Model of Chemical Life Cycles and Interactions.

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A Senior Application Scientist's Guide to the Safe Handling of 1-(5-Chloro-3-nitropyridin-2-yl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: No specific Safety Data Sheet (SDS) for 1-(5-Chloro-3-nitropyridin-2-yl)piperazine is readily available in public databases. The following guide has been meticulously compiled by synthesizing safety data from structurally analogous compounds, including chlorinated nitropyridines and piperazine derivatives. This process of hazard assessment by analogy is a cornerstone of laboratory safety for new or sparsely documented chemical entities. All procedures must be conducted by trained professionals within a controlled laboratory setting after a thorough, site-specific risk assessment.

Foundational Hazard Assessment: An Analog-Based Approach

The molecular structure of 1-(5-Chloro-3-nitropyridin-2-yl)piperazine incorporates three key functional groups that dictate its potential hazards: a chlorinated pyridine ring, a nitro group, and a piperazine moiety. By examining compounds with these features, we can infer a reliable hazard profile.

  • Chlorinated Pyridines: Compounds like 2-Chloro-3-nitropyridine are known to be harmful if swallowed and cause significant skin and eye irritation.[1]

  • Nitroaromatic Compounds: The nitro group is a well-known toxophore. Aromatic nitro compounds can present various health hazards and require careful handling.[2][3]

  • Piperazine Derivatives: The piperazine core is found in many compounds that can cause skin and eye irritation, and in some cases, may lead to respiratory irritation or sensitization.[4][5][6]

Based on these analogs, a GHS classification for 1-(5-Chloro-3-nitropyridin-2-yl)piperazine can be cautiously inferred.

Table 1: Inferred Hazard Profile and GHS Classification

Hazard Class Inferred Category Rationale and Key Considerations
Acute Toxicity, Oral Category 3 or 4 Analogs like 1-(5-Chloropyridin-2-yl)piperazine and other chlorinated pyridines are classified as toxic or harmful if swallowed.[1][7][8][9]
Skin Corrosion/Irritation Category 2 The piperazine and chlorinated pyridine structures are associated with skin irritation.[7][9][10][11] Direct skin contact should be avoided.
Serious Eye Damage/Irritation Category 2A Expected to cause serious eye irritation based on data from nearly identical structural fragments.[1][9][10][11]

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation, a common property of piperazine and nitropyridine compounds.[7][9][10][11] |

Mission Critical: Personal Protective Equipment (PPE)

A multi-layered PPE strategy is non-negotiable to prevent exposure. The selection of each component is a deliberate choice grounded in the compound's anticipated chemical properties and routes of exposure.

Table 2: Mandatory Personal Protective Equipment (PPE)

PPE Category Specification Causality and Rationale
Eye and Face Protection Chemical safety goggles and a full-face shield. Standard safety glasses are insufficient. Goggles provide a seal against dust and splashes, while a face shield offers an additional layer of protection, crucial when handling potentially highly irritating solids.[4][12]
Hand Protection Nitrile rubber gloves (minimum 0.11 mm thickness). Nitrile provides a robust barrier against a wide range of chemicals, including those with aromatic and chlorinated structures.[4][5] Gloves must be inspected before use and changed immediately upon contamination.
Body Protection A fully buttoned, chemical-resistant lab coat. This prevents the contamination of personal clothing and minimizes skin contact.[5][13]

| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge and a P100 particulate filter. | Mandatory when handling the solid outside of a certified chemical fume hood to prevent the inhalation of fine dust particles or aerosols, which may cause respiratory irritation.[3][4] |

Operational Plan: A Step-by-Step Workflow for Safe Handling

Adherence to a strict, logical workflow is paramount for minimizing risk from initial preparation to final cleanup.

Engineering Controls and Laboratory Preparation
  • Designated Area: All handling of 1-(5-Chloro-3-nitropyridin-2-yl)piperazine must occur in a designated area, preferably within a certified chemical fume hood to control dust and vapor.[2][4]

  • Ventilation: Ensure the laboratory is well-ventilated to prevent the accumulation of any potential vapors.[14]

  • Emergency Equipment: Confirm that a safety shower and an eyewash station are unobstructed and readily accessible.[2][5]

  • Pre-Operational Check: Assemble all necessary equipment, reagents, and PPE before commencing work.[4]

Step-by-Step Handling Protocol
  • Don PPE: Put on all required PPE as specified in Table 2.

  • Weighing and Transfer: Carefully weigh and transfer the compound. Use tools and techniques that minimize the generation of dust.[13][15]

  • Avoid Contact: Practice meticulous technique to avoid all personal contact, including inhalation of dust and contact with skin or eyes.[2][13]

  • Post-Handling Hygiene: After handling, even if gloves were worn, wash hands thoroughly with soap and water.[13][15] Do not eat, drink, or smoke in the handling area.[5][13]

Storage Requirements
  • Container: Keep the compound in a tightly sealed, clearly labeled container.[3][5]

  • Location: Store in a cool, dry, and well-ventilated area.[3][5]

  • Incompatibilities: Store away from strong oxidizing agents and acids.[5][10]

Emergency Protocols: Spill and Exposure Response

Immediate and correct response to an incident is critical.

Spill Response Workflow

The following workflow outlines the immediate steps to be taken in the event of a chemical spill.

Spill_Response_Workflow cluster_0 cluster_1 cluster_2 A Spill Occurs B Alert Personnel & Secure Area A->B Immediate Action C Don Appropriate PPE (Respirator, Gloves, Goggles, Coat) B->C D Contain Spill with Inert Absorbent (e.g., Vermiculite, Sand) C->D Response E Carefully Collect Material (Use non-sparking tools) D->E F Place in a Sealed, Labeled Hazardous Waste Container E->F G Decontaminate Spill Area F->G Cleanup H Dispose of All Contaminated Materials as Hazardous Waste G->H I Report Incident to EHS H->I

Caption: A stepwise workflow for responding to a chemical spill.

First-Aid Measures
  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[4][13] Seek immediate medical attention.

  • Skin Contact: Remove all contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[4][5] Seek medical attention if irritation persists.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, begin artificial respiration.[13] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person.[2][5] Seek immediate medical attention.

Disposal Plan: End-of-Life Management

Proper disposal is a critical final step to ensure laboratory and environmental safety.

  • Waste Classification: All 1-(5-Chloro-3-nitropyridin-2-yl)piperazine waste, including grossly contaminated PPE and cleanup materials, must be classified as hazardous chemical waste.[16]

  • Segregation and Containment:

    • Collect waste in a dedicated, sealed, and chemically compatible container.[16]

    • Ensure the container is clearly and accurately labeled with "Hazardous Waste," the full chemical name, and any other information required by your institution's Environmental Health and Safety (EHS) department.[16]

  • Storage Pending Disposal: Store the sealed waste container in a designated, secure, and well-ventilated area away from incompatible materials.[16]

  • Final Disposal:

    • Never dispose of this chemical down the drain or in the regular trash.[16]

    • Arrange for pickup and disposal by your institution's EHS department or a licensed hazardous waste contractor.[17] All disposal must be in strict accordance with local, state, and federal regulations for chlorinated and hazardous wastes.[2][18]

References

  • Personal protective equipment for handling N-Butyryl-N'-cinnamyl-piperazine. Benchchem.
  • Personal protective equipment for handling Piperazine-2-thione. Benchchem.
  • HAZARD SUMMARY IDENTIFICATION for Piperazine. New Jersey Department of Health.
  • Piperazine Safety Data Sheet. Apollo Scientific.
  • Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid. Carl ROTH.
  • An In-depth Technical Guide to the Safety, Handling, and Storage of 3-Nitro-4-phenylmethoxybenzamide. Benchchem.
  • 1-(5-Chloropyridin-2-yl)piperazine. PubChem, National Center for Biotechnology Information.
  • General Safe Handling and Storage for Nitro Compounds. University of Georgia Research.
  • Prudent Practices in the Laboratory: Working with Chemicals. National Center for Biotechnology Information, NIH.
  • Safety Data Sheet for 2-Amino-6-chloro-3-nitropyridine. Thermo Fisher Scientific.
  • Safety Data Sheet for 5-Chloro-2-nitropyridine. Jubilant Ingrevia Limited.
  • Safety Data Sheet for Piperazine Anhydrous. TCI Chemicals.
  • Safe Disposal of 5-Ethynyl-2-nitropyridine: A Procedural Guide. Benchchem.
  • Guide to Promoting Lab Safety When Working With Chemicals. Ibis Scientific, LLC.
  • Safety in the laboratory. University of Fribourg.
  • Safety Data Sheet for 1-(3-Chlorophenyl)piperazinium chloride. Fisher Scientific.
  • Safety Data Sheet for 1-(3-Chlorophenyl)piperazine (hydrochloride). Cayman Chemical.
  • Safety Data Sheet for 2-Chloro-3-nitropyridine. Fisher Scientific.
  • Disposal of Chemicals used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime.
  • Policies for Chlorinated Solvent Waste: An Exploratory Application of a Model of Chemical Life Cycles and Interactions. RAND Corporation.
  • Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison.
  • Chlorinated Solvents Product Stewardship Manual. Olin Chlor Alkali.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.